Sodium malate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMTJGUQUYPIV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6915-15-7 (Parent) | |
| Record name | Sodium malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046831 | |
| Record name | Disodium 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder or lumps | |
| Record name | SODIUM MALATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water | |
| Record name | SODIUM MALATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
676-46-0, 22798-10-3 | |
| Record name | Sodium malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | disodium malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Characterization Methodologies for Research Applications
Chemical Synthesis Pathways for Specific Isomers
The chemical synthesis of sodium malate (B86768) allows for the production of specific isomers, namely monosodium malate and disodium (B8443419) malate. These pathways typically involve direct reactions with malic acid or processes starting from related precursors.
A primary and straightforward method for synthesizing this compound is the neutralization of malic acid with a sodium base, such as sodium hydroxide (B78521). This reaction can be controlled to produce either monosodium or dithis compound. The stoichiometry of the reactants is the critical factor in determining the final product. The reaction of malic acid with one molar equivalent of sodium hydroxide yields monothis compound, whereas the use of two molar equivalents results in the formation of dithis compound. sciepublish.comnih.gov For instance, sodium D-malate can be prepared by neutralizing D-malic acid with a 4N sodium hydroxide solution. asm.org The general chemical equations for these reactions are as follows:
For Monothis compound: C₄H₆O₅ + NaOH → C₄H₅NaO₅ + H₂O
For Dithis compound: C₄H₆O₅ + 2NaOH → C₄H₄Na₂O₅ + 2H₂O nih.gov
This method is widely applicable for producing various forms of this compound, including the common DL-malate salt. researchgate.net
An alternative route to this compound involves the hydration of maleic anhydride (B1165640). Maleic anhydride can be hydrolyzed to maleic acid, which can then be converted to malic acid through a hydration reaction. wur.nlnih.gov This malic acid is subsequently neutralized with a sodium base to form this compound.
Another approach involves the direct reaction of maleic acid with sodium hydroxide in an aqueous solution. This mixture is typically heated for an extended period, ranging from a day to a month, at temperatures from 50°C to reflux, to facilitate the formation of this compound. sciepublish.com The hydration of maleic anhydride to maleic acid is an inter-convertible reaction, making the production of one readily available from the other. pu-toyama.ac.jp
Microbial Biosynthesis of Malate and its Sodium Salts
Microbial biosynthesis presents a sustainable and stereospecific alternative for producing malic acid, which can then be easily converted to this compound. This approach often utilizes renewable feedstocks and can be engineered to favor the production of specific isomers, particularly L-malate.
Metabolic engineering of various microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Aspergillus species, has been extensively explored to enhance the production of L-malate. The primary strategies involve the manipulation of key metabolic pathways to channel carbon flux towards malate synthesis.
There are three main biosynthetic pathways for L-malate production in microorganisms: the tricarboxylic acid (TCA) cycle, the glyoxylate (B1226380) shunt, and the reductive TCA (rTCA) pathway. sciepublish.comnih.gov The rTCA pathway is particularly efficient, with a theoretical yield of 2 moles of malate per mole of glucose, as it involves CO₂ fixation. nih.govresearchgate.net This pathway consists of two key enzymatic steps: the carboxylation of pyruvate (B1213749) to oxaloacetate by pyruvate carboxylase (PYC) and the subsequent reduction of oxaloacetate to malate by malate dehydrogenase (MDH). sciepublish.comresearchgate.net
Key Metabolic Engineering Strategies:
Overexpression of Key Enzymes: Increasing the expression of genes encoding for pyruvate carboxylase and malate dehydrogenase is a common strategy to enhance the rTCA pathway. For example, in S. cerevisiae, overexpressing the native pyruvate carboxylase (PYC2) and a cytosolic malate dehydrogenase (MDH3) significantly improves malate production. asm.org
Deletion of Competing Pathways: To direct more carbon towards malate, genes involved in competing byproduct pathways are often deleted. In E. coli, inactivating genes responsible for fumarate (B1241708), lactate (B86563), and formate (B1220265) production (fumB, frdABCD, ldhA, and pflB) has been shown to create a potential L-malate producing strain. nih.govnjtech.edu.cn
Enhancing Precursor Supply: Strategies to increase the intracellular pool of precursors like pyruvate and oxaloacetate are also employed.
Cofactor Engineering: Balancing the intracellular NADH/NAD+ ratio is crucial for the reductive step catalyzed by malate dehydrogenase. In E. coli, a lower NADH/NAD+ ratio has been found to be beneficial for L-malate accumulation under anaerobic conditions. nih.gov
Examples of Engineered Microorganisms for L-Malate Production:
| Microorganism | Key Engineering Strategies | L-Malate Titer |
| Escherichia coli | Deletion of competing pathways (fumarase, fumarate reductase), overexpression of PEP carboxykinase. | 34 g/L asm.org |
| Saccharomyces cerevisiae | Overexpression of pyruvate carboxylase, cytosolic malate dehydrogenase, and a malate transporter. | 59 g/L asm.org |
| Aspergillus niger | Overexpression of glucose transporter, glycolysis enzymes, and rTCA pathway enzymes; deletion of byproduct pathways. | 201 g/L nih.gov |
| Pichia kudriavzevii | Engineering of the rTCA pathway, fine-tuning of pyruvate and oxaloacetate flux, overexpression of soluble pyridine (B92270) nucleotide transhydrogenase. | 199.4 g/L nih.gov |
While L-malate is the more common isomer produced biologically, microbial processes for D-malate synthesis also exist. The production of D-malate can be achieved through the microbial hydration of maleate (B1232345). Several microorganisms, including species of Pseudomonas, have been identified that can convert maleate to D-malate. pu-toyama.ac.jpasm.org
The key enzyme in this process is maleate hydratase (malease), which catalyzes the stereospecific addition of water to maleate to form D-malate. asm.org Screening of various maleate-utilizing microorganisms has led to the identification of strains that produce D-malate with high enantiomeric purity. For instance, Pseudomonas pseudoalcaligenes has been shown to produce D-malate from maleate, and under optimized conditions, a titer of 87 g/L was achieved in 20 hours with a molar yield of 72%. pu-toyama.ac.jp
Optimizing fermentation conditions is critical to maximize the yield and productivity of microbial malate production. Key parameters that are often manipulated include temperature, pH, substrate concentration, and aeration.
pH: The pH of the fermentation medium can significantly impact enzyme activity and cell growth. For many fungal fermentations, a near-neutral pH is maintained, often through the addition of calcium carbonate, which also facilitates the precipitation of calcium malate. researchgate.net However, some engineered yeasts like Pichia kudriavzevii have been developed for efficient production at a low pH of around 3.1, which reduces the need for neutralizing agents. nih.gov
Temperature: The optimal temperature for fermentation is specific to the microorganism being used. For example, a study optimizing sour cherry spirit production using Saccharomyces cerevisiae found an optimal temperature of 24.71°C. mdpi.com
Substrate Concentration: The concentration of the carbon source, such as glucose, needs to be carefully controlled. High initial sugar concentrations can lead to osmotic stress on the cells, potentially inhibiting fermentation. mdpi.com
Aeration: The oxygen supply can determine which metabolic pathways are active. Some processes for L-malate production in E. coli utilize a two-stage approach with an initial aerobic growth phase followed by an anaerobic production phase. sciepublish.com
Nitrogen Source: Nitrogen limitation can sometimes trigger the overflow metabolism that leads to the production of organic acids like malate. researchgate.netresearchgate.net
Table of Optimized Fermentation Parameters for L-Malate Production in Various Microorganisms:
| Microorganism | Key Optimized Parameters | L-Malate Titer (g/L) | Productivity (g/L/h) | Reference |
| Aspergillus flavus | Optimized medium and fermentation conditions | 113 | 0.59 | nih.gov |
| Ustilago trichophora TZ1 | Adaptive laboratory evolution and medium optimization | 195 | 1.94 | nih.gov |
| Rhizopus delemar HF-121 | Optimized fermentation conditions | 120 | 2.0 | nih.gov |
| Aspergillus niger | Response surface methodology and artificial neural networks for glycerol (B35011) fermentation | 92.64 | 0.48 | nih.gov |
| Pichia kudriavzevii | Microaerobic batch fermentation | 199.4 | 1.86 | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization in Research
In the realm of chemical research, the precise characterization of compounds is paramount. For this compound, a variety of advanced analytical techniques are employed to confirm its structure, assess its purity, and trace its metabolic journey. These methodologies, including high-performance liquid chromatography, gas chromatography-mass spectrometry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance, provide researchers with the detailed data necessary for rigorous scientific inquiry.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of this compound in research settings. nih.govchromforum.orgchromforum.org This method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase forced through a column under high pressure. nih.gov For this compound, reverse-phase (RP) HPLC is a commonly utilized approach. sielc.comsielc.com
The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity, while the presence of additional peaks suggests impurities. chromforum.org By comparing the area of the main peak to the total area of all peaks, the percentage purity can be calculated. Quantification is achieved by creating a calibration curve from standards of known this compound concentrations. The peak area of the unknown sample is then compared against this curve to determine its precise concentration. chromforum.org
Method development for this compound analysis involves optimizing several parameters, including the choice of column, mobile phase composition, and flow rate. univ-ovidius.ro A common mobile phase consists of acetonitrile, water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com The selection of the stationary phase, often a C18 column, is also critical for achieving optimal separation. sielc.com The validation of an HPLC method ensures its accuracy, precision, and linearity over a specified concentration range. univ-ovidius.ro
Interactive Table: Typical HPLC Parameters for this compound Analysis
| Parameter | Description | Typical Value/Condition | Source(s) |
| Mode | The primary mechanism of separation. | Reverse-Phase (RP) | sielc.comsielc.com |
| Stationary Phase | The material packed in the column that interacts with the analyte. | Newcrom R1, C18 | sielc.comsielc.com |
| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile (MeCN), Water, and an acid (e.g., Phosphoric or Formic Acid) | sielc.comsielc.com |
| Detector | The device used to detect the analyte as it elutes from the column. | UV Detector (e.g., at 210 nm) | univ-ovidius.ro |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.8 mL/min | univ-ovidius.ro |
| Application | The primary purpose of the analysis. | Purity Assessment, Quantification, Isolation of Impurities | nih.govchromforum.orgsielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed in metabolomics to identify and quantify small molecules like malate within complex biological samples. azolifesciences.comnih.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. azolifesciences.com In metabolic profiling, GC-MS allows researchers to gain a comprehensive overview of the central carbon metabolism and understand how metabolic pathways are altered under different conditions. mdpi.comdntb.gov.ua
Before analysis, non-volatile metabolites like this compound must undergo a derivatization process, commonly trimethylsilylation, to make them volatile enough for GC analysis. nih.gov The sample is then injected into the GC, where it is vaporized and separated based on boiling points and interactions with a capillary column. azolifesciences.com As each compound elutes, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov
GC-MS-based metabolomics has been instrumental in studying pathways involving malate, such as the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov For instance, studies have used GC-MS to investigate metabolic changes in hepatocytes, revealing altered levels of TCA cycle intermediates, including malate, in response to external stimuli. nih.gov This approach provides crucial insights into cellular energy metabolism and the physiological status of a biological system. azolifesciences.comnih.gov
Interactive Table: Research Findings on Malate Using GC-MS
| Research Focus | Sample Type | Key Finding Related to Malate | Source(s) |
| Metabolic disturbances in hepatocytes | Primary mouse hepatocytes | A significant decrease in intracellular malate was observed after exposure to MDMA, indicating disruption of the TCA cycle. | nih.gov |
| Metabolite profiling in algae | Emiliania huxleyi (alga) | No peaks corresponding to malate were found, suggesting alternative primary carbon metabolism pathways in this species. | mdpi.comdntb.gov.ua |
| Energy metabolism in obese mice | Liver tissue from high-fat diet-fed mice | Depressed levels of malate were observed, consistent with downregulated TCA cycle activity. | nih.gov |
| Monitoring fruit ripening | Pineapple (flesh and peel) | Malate levels were among the metabolites identified that correlated with the different ripening stages of the fruit. | researchgate.net |
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for the structural confirmation of this compound. nih.gov This method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. mdpi.com An FT-IR spectrum provides a unique molecular fingerprint, allowing for the identification of functional groups present in the compound. nih.gov
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A very broad and strong absorption in the region of 3600-3000 cm⁻¹ is typically assigned to the O-H stretching vibration of the hydroxyl group and any associated hydrogen bonding. researchgate.net The presence of carboxylate groups (COO⁻) is confirmed by strong asymmetric and symmetric stretching vibrations. The asymmetric C=O stretching of the carboxylate anion typically appears in the 1650-1550 cm⁻¹ region, while the symmetric stretching is found around 1400 cm⁻¹. mdpi.com Additionally, C-H stretching vibrations can be observed in the 3000-2800 cm⁻¹ range. researchgate.net By analyzing the positions and intensities of these peaks, researchers can confirm the presence of the key functional groups that constitute the this compound molecule. researchgate.net
Interactive Table: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Source(s) |
| 3600 - 3000 | O-H Stretch (broad) | Hydroxyl (-OH) | researchgate.net |
| 3000 - 2800 | C-H Stretch | Alkane (C-H) | researchgate.net |
| 1650 - 1550 | C=O Asymmetric Stretch | Carboxylate (-COO⁻) | mdpi.com |
| ~1400 | C=O Symmetric Stretch | Carboxylate (-COO⁻) | mdpi.com |
| ~1100 | C-O Stretch | Alcohol (C-OH) | researchgate.net |
Nuclear Magnetic Resonance (NMR) for Isotopic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for isotopic tracing studies involving this compound. wikipedia.org This technique exploits the magnetic properties of atomic nuclei and can provide detailed information about the structure and environment of atoms within a molecule. nihs.go.jp In metabolic research, NMR is particularly powerful when used with stable isotopes, such as Carbon-13 (¹³C), to trace the flow of atoms through metabolic pathways. rsc.org
In a typical isotopic tracing experiment, a biological system is supplied with a substrate, such as glucose, that has been enriched with ¹³C at specific positions. nih.gov As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including malate. By analyzing the ¹³C NMR spectrum of malate extracted from the system, researchers can determine which carbon atoms within the malate molecule have become labeled. nih.gov This positional information is crucial for elucidating metabolic fluxes and understanding the contributions of different pathways, such as anaplerosis in the TCA cycle. ismrm.org
The combination of isotopic labeling and NMR analysis provides a dynamic view of metabolic processes that is difficult to achieve with other methods. wikipedia.orgnih.gov It allows for the rigorous identification of metabolite isotopomers (molecules that differ only in their isotopic composition) and the quantification of their relative abundances, offering deep insights into cellular biochemistry. nih.gov
Interactive Table: Summary of NMR in Isotopic Tracing of Malate Metabolism
| Study Area | Isotope Used | Information Gained | Significance | Source(s) |
| Metabolic Flux Analysis | ¹³C | Positional information of ¹³C labeling in glutamate (B1630785) and other TCA cycle intermediates derived from malate. | Quantifies substrate selection and anaplerotic fluxes into the TCA cycle. | ismrm.org |
| Protein Labeling | ¹³C (from ¹³C-acetate) | Uniform ¹³C labeling of proteins for structural studies. Malate is an intermediate in pathways converting acetate (B1210297) to amino acids. | Provides a cost-effective method for preparing isotopically enriched proteins for NMR structure determination. | nih.gov |
| Metabolite Isotopomer Analysis | ¹³C | Determines the distribution of ¹³C-labeled isotopomers in complex biological extracts. | Reconstructs metabolic networks and provides a systems-level understanding of biochemical processes. | nih.gov |
| Food Authenticity | ²H, ¹³C | Site-specific natural isotopic fractionation patterns in molecules like ethanol, derived from malic acid in fruit. | Detects adulteration, such as the over-sugaring of wine, by analyzing natural isotope distribution. | wikipedia.org |
Metabolic and Biochemical Roles of Sodium Malate
Central Role in the Tricarboxylic Acid (TCA) Cycle
The tricarboxylic acid (TCA) cycle, also known as the Krebs or citric acid cycle, is a series of enzyme-catalyzed chemical reactions that form a central hub of aerobic respiration in cells. wikipedia.org Malate (B86768) is an indispensable intermediate in this cycle. wikipedia.orgpromegaconnections.com
Within the mitochondrial matrix, malate participates in the final steps of the TCA cycle. byjus.com It is formed through the hydration of fumarate (B1241708), a reaction catalyzed by the enzyme fumarase. promegaconnections.combyjus.com This positions malate as the penultimate substrate in the cycle before the regeneration of oxaloacetate. khanacademy.org The subsequent oxidation of malate is a critical step for the continuation of the cycle and the associated production of energy precursors. byjus.com For each turn of the cycle, significant energy is captured in the form of reduced coenzymes. youtube.com
Key Reactions of the TCA Cycle Involving Malate
| Step | Reactant(s) | Enzyme | Product(s) |
| 7 | Fumarate + H₂O | Fumarase | L-Malate |
| 8 | L-Malate + NAD⁺ | Malate Dehydrogenase | Oxaloacetate + NADH + H⁺ |
This table outlines the specific steps in the TCA cycle where malate is synthesized and subsequently utilized. byjus.comkhanacademy.org
The final reaction of the TCA cycle is the oxidation of L-malate to oxaloacetate, a reaction that is reversibly catalyzed by the enzyme malate dehydrogenase (MDH). nih.govwikipedia.org This conversion is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. byjus.comwikipedia.org The NADH molecule produced in this step is a high-energy electron carrier that subsequently donates its electrons to the electron transport chain, driving the synthesis of ATP. wikipedia.org
The reaction catalyzed by MDH has a positive standard Gibbs free energy change (ΔG'° = +29.7 kJ/mol), suggesting it is unfavorable under standard conditions. wikipedia.org However, within the cell, the reaction proceeds in the forward direction because the subsequent consumption of oxaloacetate by citrate (B86180) synthase is highly exergonic, keeping the concentration of oxaloacetate low. wikipedia.org MDH exists in both mitochondrial and cytosolic forms, which play distinct roles in metabolism. wikipedia.org
Contribution to Cellular Energy Homeostasis
Malate is directly linked to ATP synthesis through the NADH it helps generate. The NADH produced by mitochondrial malate dehydrogenase during the TCA cycle is a primary source of electrons for the electron transport chain. wikipedia.orgnih.gov The transfer of these electrons through the respiratory complexes ultimately leads to the production of a substantial amount of ATP via oxidative phosphorylation. nih.gov Furthermore, by participating in shuttle mechanisms, malate ensures that reducing equivalents generated in the cytosol during glycolysis can also be used for mitochondrial ATP production, maximizing the energy yield from glucose. promegaconnections.comsketchy.com
Malate is a precursor for the production of both NADH and NADPH, which are crucial reducing equivalents in the cell.
NADH Production: As detailed above, the oxidation of malate to oxaloacetate in the mitochondrial matrix by malate dehydrogenase is a key source of NADH for the electron transport chain. nih.gov This is a fundamental step in aerobic respiration. nih.gov
NADPH Production: In the cytosol, malate can be oxidatively decarboxylated to pyruvate (B1213749) by the action of malic enzyme. nih.govchinesechemsoc.org This reaction utilizes NADP⁺ as an electron acceptor, generating NADPH. nih.govchinesechemsoc.org NADPH is essential for various anabolic pathways, including fatty acid synthesis and cholesterol synthesis, and plays a critical role in antioxidant defense by regenerating reduced glutathione (B108866). nih.govchinesechemsoc.org
Pathways of Reducing Equivalent Production from Malate
| Pathway | Location | Enzyme | Reaction | Reducing Equivalent |
| TCA Cycle | Mitochondria | Malate Dehydrogenase | Malate → Oxaloacetate | NADH |
| Anabolic Pathways | Cytosol | Malic Enzyme | Malate → Pyruvate + CO₂ | NADPH |
This interactive table summarizes the primary pathways where malate leads to the production of NADH and NADPH. nih.govchinesechemsoc.org
The inner mitochondrial membrane is impermeable to NADH. wikipedia.orgnih.gov The malate-aspartate shuttle is a complex and vital system that facilitates the transfer of reducing equivalents from NADH produced in the cytosol during glycolysis into the mitochondrial matrix. aklectures.comnih.gov This shuttle is particularly active in the heart, liver, and kidneys. youtube.com
The shuttle operates through a series of reactions and transporters:
In the cytosol, oxaloacetate is reduced to malate by cytosolic malate dehydrogenase, oxidizing cytosolic NADH to NAD⁺. wikipedia.org
Malate is then transported into the mitochondrial matrix by the malate-α-ketoglutarate antiporter. wikipedia.orgyoutube.com
Inside the matrix, mitochondrial malate dehydrogenase catalyzes the reverse reaction, oxidizing malate back to oxaloacetate and reducing mitochondrial NAD⁺ to NADH. wikipedia.orgyoutube.com This newly formed NADH can then enter the electron transport chain. nih.gov
To complete the cycle, oxaloacetate is transaminated to aspartate, which is transported back to the cytosol in exchange for glutamate (B1630785). nih.gov
This shuttle is more energy-efficient than the alternative glycerol-3-phosphate shuttle, as it results in the production of mitochondrial NADH, which yields more ATP than the FADH₂ produced by the other shuttle. wikipedia.org The net effect is the translocation of electrons from the cytosol to the mitochondria, ensuring that the energy from glycolysis is maximally harvested. promegaconnections.comwikipedia.org
Involvement in Anaplerotic and Cataplerotic Reactions
The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central hub in cellular metabolism, vital for both energy production (catabolism) and providing precursors for biosynthesis (anabolism). The concentration of its intermediates must be maintained for the cycle to function properly. Anaplerotic reactions replenish these intermediates, while cataplerotic reactions drain them for use in other metabolic pathways. wikipedia.org Malate is a key player in both processes.
Anaplerosis, from the Greek for 'to fill up', ensures that TCA cycle intermediates extracted for biosynthesis are replaced. wikipedia.org Malate can be formed from pyruvate via the action of malic enzyme, directly replenishing the cycle's pool of intermediates. wikipedia.orgresearchgate.net This is one of several anaplerotic pathways that sustain the cycle's operation. researchgate.net Conversely, cataplerosis involves the removal of TCA cycle intermediates. Malate can be exported from the mitochondria to the cytoplasm, where it participates in processes like gluconeogenesis, thus representing a cataplerotic flux. researchgate.net This balance between anaplerotic and cataplerotic reactions is crucial for metabolic homeostasis. wikipedia.orgfiveable.me
Linkages with Glycolysis and Pyruvate Metabolism
Malate provides a critical link between glycolysis in the cytosol and the TCA cycle in the mitochondria. Pyruvate, the end product of glycolysis, enters the mitochondria and can be converted to oxaloacetate by pyruvate carboxylase. researchgate.net This oxaloacetate is then reduced to malate. researchgate.net Malate can be transported out of the mitochondria into the cytosol via specific carriers like the dicarboxylate carrier or as part of the citrate-malate shuttle. researchgate.netresearchgate.net
In the cytosol, malate can be converted back to pyruvate by the cytosolic malic enzyme, a reaction that produces NADPH. researchgate.net This series of reactions, known as the pyruvate-malate cycle, effectively transports pyruvate-derived carbons out of and back into the mitochondria while generating cytosolic NADPH, which is essential for anabolic reactions like fatty acid synthesis. researchgate.net Furthermore, the malate-aspartate shuttle is crucial for transferring reducing equivalents (NADH) generated during glycolysis from the cytosol into the mitochondria for use in the electron transport chain, which regenerates the NAD+ needed for glycolysis to continue. researchgate.netpromegaconnections.com
Gluconeogenesis Pathways and Malate Contribution
Gluconeogenesis is the metabolic pathway for synthesizing glucose from non-carbohydrate precursors, such as pyruvate, lactate (B86563), and certain amino acids. wikipedia.org This process is essential for maintaining blood glucose levels during fasting or starvation. quora.com A key step in gluconeogenesis is the conversion of pyruvate to phosphoenolpyruvate (B93156) (PEP). libretexts.org This conversion begins in the mitochondria, where pyruvate is carboxylated to form oxaloacetate. wikipedia.orglibretexts.org
However, the inner mitochondrial membrane is largely impermeable to oxaloacetate. libretexts.orglibretexts.org To transport these carbon skeletons to the cytosol where the rest of the gluconeogenic pathway occurs, oxaloacetate is first reduced to malate by mitochondrial malate dehydrogenase. wikipedia.orglibretexts.org Malate can then be readily transported across the mitochondrial membrane. libretexts.org Once in the cytosol, malate is re-oxidized back to oxaloacetate by cytosolic malate dehydrogenase, allowing gluconeogenesis to proceed. wikipedia.orgquora.comlibretexts.org This "malate shuttle" is therefore a critical component of the gluconeogenic pathway, bridging the mitochondrial and cytosolic compartments. libretexts.orgnih.gov
| Enzyme | Location | Reaction in Gluconeogenesis |
| Pyruvate Carboxylase | Mitochondria | Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi |
| Malate Dehydrogenase (MDH) | Mitochondria | Oxaloacetate + NADH + H⁺ ↔ Malate + NAD⁺ |
| Malate Dehydrogenase (MDH) | Cytosol | Malate + NAD⁺ ↔ Oxaloacetate + NADH + H⁺ |
| PEPCK | Cytosol | Oxaloacetate + GTP → Phosphoenolpyruvate (PEP) + GDP + CO₂ |
Functional Connections to Alternative Metabolic Cycles
Beyond the central TCA cycle, malate is an indispensable intermediate in alternative metabolic pathways found in various organisms, including plants, bacteria, and fungi. These cycles allow organisms to utilize different carbon sources for growth and biosynthesis.
The Glyoxylate (B1226380) Cycle and Malate Biosynthesis
The glyoxylate cycle is an anabolic variation of the TCA cycle that occurs in plants, bacteria, protists, and fungi. wikipedia.org This pathway allows for the net conversion of two-carbon compounds, such as acetate (B1210297) (in the form of acetyl-CoA), into four-carbon precursors like malate and succinate (B1194679) for carbohydrate synthesis. wikipedia.orgnih.gov The cycle bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon. nih.govfrontiersin.org
Two key enzymes are unique to the glyoxylate cycle: isocitrate lyase and malate synthase. wikipedia.orgfrontiersin.org Isocitrate lyase cleaves isocitrate into succinate and glyoxylate. wikipedia.orgnih.gov Subsequently, malate synthase catalyzes the condensation of glyoxylate with a molecule of acetyl-CoA to produce malate. wikipedia.orgnih.govwikipedia.org This malate can then be oxidized to oxaloacetate to continue the cycle or be diverted for gluconeogenesis. wikipedia.org
| Enzyme | Reaction in Glyoxylate Cycle | Product(s) |
| Isocitrate Lyase | Isocitrate → Succinate + Glyoxylate | Succinate, Glyoxylate |
| Malate Synthase | Glyoxylate + Acetyl-CoA → Malate + CoA | Malate, Coenzyme A |
| Malate Dehydrogenase | Malate + NAD⁺ → Oxaloacetate + NADH + H⁺ | Oxaloacetate |
Reductive TCA Pathways in Microbial Systems
Some microorganisms utilize a reductive tricarboxylic acid (rTCA) cycle for carbon dioxide fixation. This pathway is essentially the TCA cycle running in reverse, consuming ATP and reducing power (NADH or NADPH) to convert CO₂ into organic molecules. nih.gov The rTCA cycle is considered a more energy-efficient carbon fixation pathway than the Calvin cycle. nih.gov
In this reductive pathway, enzymes operate in the reverse direction of the oxidative TCA cycle. For instance, malate dehydrogenase catalyzes the reduction of oxaloacetate to malate using NADH or NADPH. nih.gov This is one of several reductive steps that ultimately lead to the net synthesis of acetyl-CoA from two molecules of CO₂, which can then be used for biosynthesis. mdpi.com The presence of key enzymes like ATP citrate lyase distinguishes the reductive TCA cycle from the oxidative one. nih.gov
Regulation of Enzyme Activities by Malate
The concentrations of metabolic intermediates, including malate, play a crucial role in regulating the flow of metabolites through various pathways. This is often achieved through feedback inhibition or allosteric regulation of key enzymes. nih.gov
Malate dehydrogenase (MDH), the enzyme that interconverts malate and oxaloacetate, is subject to regulation by its substrates. uwec.edunih.gov High concentrations of oxaloacetate can inhibit the oxidation of malate. uwec.edunih.gov The reaction direction is thus highly sensitive to the relative concentrations of malate, oxaloacetate, NAD+, and NADH within the cell. uwec.edu
Citrate is a known allosteric regulator of malate dehydrogenase. uwec.edu It specifically activates the oxidation of malate to oxaloacetate while inhibiting the reverse reaction. uwec.edu Citrate binds to a regulatory site on the enzyme, not the active site, influencing the enzyme's conformation. uwec.edu This regulatory mechanism helps to coordinate the activities of the TCA cycle.
Malic Enzyme Isoforms and Their Regulatory Functions
Malic enzymes (MEs) are a group of enzymes that catalyze the oxidative decarboxylation of L-malate to produce pyruvate and CO2. nih.gov This reaction is coupled with the reduction of a pyridine (B92270) nucleotide, either NAD+ or NADP+, depending on the specific isoform. nih.gov MEs play a crucial role in linking the glycolysis and tricarboxylic acid (TCA) cycle pathways and in generating NADPH for reductive biosynthesis. mdpi.com
In humans, three distinct isoforms of malic enzyme have been identified, each with a specific subcellular location and regulatory properties:
ME1 (Cytosolic, NADP+-dependent): This isoform is a primary source of cytosolic NADPH, which is essential for processes such as fatty acid and cholesterol biosynthesis. mdpi.com ME1 is a non-allosteric enzyme whose activity is influenced by substrate availability. mdpi.com Its expression and activity are linked to lipogenesis in tissues like the liver and adipose tissue. mdpi.commdpi.com
ME2 (Mitochondrial, NAD(P)+-dependent): Found in the mitochondrial matrix, ME2 can use either NAD+ or NADP+ as a cofactor. It is an allosteric enzyme, notably activated by fumarate, an intermediate of the TCA cycle. mdpi.com This regulation allows ME2 to respond to the energy status of the cell.
ME3 (Mitochondrial, NADP+-dependent): Also located in the mitochondria, ME3 is similar to ME1 in that it is non-allosteric and primarily uses NADP+. mdpi.com
Prokaryotes, such as Escherichia coli, also possess multiple malic enzyme isoforms with distinct regulatory features. For instance, E. coli has two main MEs, SfcA and MaeB, which differ in their coenzyme specificity and metabolic regulation. nih.gov MaeB is highly regulated by various metabolites; it is inhibited by acetyl-CoA and oxaloacetate and activated by amino acids like aspartate and glutamate. nih.gov
Regulation of malic enzymes is complex and occurs at multiple levels, including transcriptional control by transcription factors, modulation by microRNAs, and various post-translational modifications. nih.gov These intricate regulatory mechanisms allow cells to fine-tune the flux of metabolites through the pathways involving malate.
| Isoform | Location | Coenzyme Preference | Key Regulatory Features | Primary Function |
|---|---|---|---|---|
| ME1 | Cytosol | NADP+ | Non-allosteric; regulated by substrate availability and gene expression. mdpi.com | Provides NADPH for fatty acid and cholesterol synthesis. mdpi.com |
| ME2 | Mitochondria | NAD+ or NADP+ | Allosterically activated by fumarate. mdpi.com | Anaplerosis; contributes to mitochondrial NADPH/NADH pools. |
| ME3 | Mitochondria | NADP+ | Non-allosteric. mdpi.com | Contributes to mitochondrial NADPH production. |
Influence on Pyruvate Carboxylase Activity
The metabolic pathways involving malate are closely interconnected with the activity of pyruvate carboxylase (PC). Pyruvate carboxylase is a crucial anaplerotic enzyme that replenishes TCA cycle intermediates by catalyzing the ATP-dependent carboxylation of pyruvate to form oxaloacetate. nih.govasm.org
The influence of malate on pyruvate carboxylase activity is indirect but significant, arising from the interplay between malic enzyme and pyruvate carboxylase in controlling the pools of key metabolites:
Substrate Provision: Malic enzyme converts malate into pyruvate. nih.gov This pyruvate can then serve as a substrate for pyruvate carboxylase to produce oxaloacetate. Therefore, the rate of malate decarboxylation can directly influence the availability of pyruvate for the PC reaction.
Metabolic Branch Point: The pyruvate-oxaloacetate-malate node represents a critical branch point in metabolism. nih.gov In some cancer cells, a high level of pyruvate carboxylase activity has been observed, indicating a significant reliance on this pathway for anaplerosis. nih.gov
Engineered Pathways: Studies in metabolic engineering have demonstrated this relationship. In Saccharomyces cerevisiae engineered for malic acid production, the overexpression of pyruvate carboxylase was a key factor in increasing the metabolic flux towards malate. asm.org This indicates that under certain conditions, pyruvate carboxylase activity can be a rate-limiting step for malate synthesis. asm.org Conversely, when malate is abundant, its conversion to pyruvate by malic enzyme can fuel other metabolic pathways, including gluconeogenesis, which also relies on the initial conversion of pyruvate to oxaloacetate by PC.
The balance between the catabolism of malate via malic enzyme and the synthesis of oxaloacetate via pyruvate carboxylase is essential for maintaining cellular homeostasis and directing carbon flux toward energy production, biosynthesis, or storage.
Transport Mechanisms of Malate Anions
The transport of malate anions across cellular membranes is a critical process, particularly in plants where malate is stored in large quantities in vacuoles. This transport is mediated by several distinct families of proteins, each with specific locations and regulatory mechanisms.
Vacuolar Malate Carriers and Tonoplast Transporters
In plant cells, the vacuole serves as a major storage site for malate. The transport of malate across the vacuolar membrane, or tonoplast, is essential for functions such as crassulacean acid metabolism (CAM), stomatal movement, and cytosolic pH regulation. researchgate.netmdpi.comoup.com
This transport is an active process driven by an electrochemical proton gradient generated by two primary proton pumps on the tonoplast: the V-type H+-ATPase and the H+-pyrophosphatase (V-PPase). researchgate.netoup.comnih.gov These pumps move protons into the vacuole, creating an inside-positive membrane potential. researchgate.net The transport of the malate dianion (malate2-) into the vacuole is facilitated by this electrical gradient. ox.ac.uk
Two main types of transport systems for malate have been identified at the tonoplast:
Malate Channels: Electrophysiological studies have identified malate-selective anion channels that facilitate rapid malate influx into the vacuole. researchgate.netox.ac.uk These channels are typically voltage-dependent and open at negative (cytosolic side) membrane potentials, which favors malate accumulation in the vacuole. ox.ac.uk
Malate Carriers: In addition to channels, specific carrier proteins mediate malate transport. A well-characterized example is the Arabidopsis thaliana tonoplast dicarboxylate transporter (AttDT), which is involved in moving malate out of the vacuole to maintain metabolic processes and pH homeostasis in the cytosol. oup.com
Aluminum-Activated Malate Transporters (ALMT)
The Aluminum-Activated Malate Transporter (ALMT) family is a group of anion channels unique to plants. mdpi.comnih.gov The first member of this family, TaALMT1 from wheat, was identified for its role in conferring tolerance to toxic aluminum (Al3+) ions in acidic soils. nih.govfrontiersin.org These transporters mediate the efflux of malate from the root cells into the soil, where malate chelates Al3+, preventing it from entering and damaging the root. frontiersin.org
While the family is named for this initial function, subsequent research has revealed that ALMTs have a wide range of physiological roles beyond aluminum tolerance, and not all members are activated by aluminum. nih.govmdpi.com These functions are diverse and depend on the specific transporter, its tissue localization (plasma membrane or tonoplast), and its regulatory properties. nih.gov
Key functions of ALMT family members include:
Ion Homeostasis: Regulating the balance of anions within the cell. researchgate.net
Stomatal Regulation: ALMTs located in the plasma membrane and tonoplast of guard cells mediate anion fluxes that are crucial for the opening and closing of stomata. mdpi.comnih.govresearchgate.net
Fruit Acidity: Tonoplast-localized ALMTs are responsible for transporting malate into the vacuole of fruit cells, a key determinant of fruit taste and flavor. mdpi.comnih.gov
GABA Signaling: Some ALMT proteins have been identified as key components in γ-aminobutyric acid (GABA) signaling pathways in plants. mdpi.comnih.gov
| Protein | Species | Localization | Primary Function |
|---|---|---|---|
| TaALMT1 | Wheat (Triticum aestivum) | Root Tip Plasma Membrane | Aluminum tolerance via malate exudation. nih.govfrontiersin.org |
| AtALMT1 | Arabidopsis thaliana | Root Tip Plasma Membrane | Aluminum tolerance; expression induced by aluminum. nih.gov |
| AtALMT12 | Arabidopsis thaliana | Guard Cell Plasma Membrane | Mediates anion efflux for stomatal closure. mdpi.com |
| AtALMT9 | Arabidopsis thaliana | Guard Cell Tonoplast | Mediates chloride and malate transport for stomatal opening. nih.govmdpi.com |
| VvALMT9 | Grape (Vitis vinifera) | Fruit Cell Tonoplast | Malate and tartrate accumulation, contributing to fruit acidity. nih.gov |
Sodium/Dicarboxylic Cotransport Systems
In addition to proton-coupled transport and channel-mediated flux, malate and other dicarboxylates can be transported by sodium/dicarboxylate cotransport systems. These transporters are part of the Solute Carrier Family 13 (SLC13) and utilize the electrochemical gradient of sodium ions to drive the uptake of dicarboxylates into cells. nih.govnih.gov
A prominent example is the sodium-dicarboxylate cotransporter 1 (NaDC-1), which is highly expressed in the apical membrane of renal proximal tubule cells in the kidney. nih.gov Its primary role is the reabsorption of citrate from the glomerular filtrate back into the bloodstream. nih.gov Since malate is also a dicarboxylate, it is a substrate for this family of transporters.
The mechanism involves the binding of sodium ions and a dicarboxylate molecule to the transporter protein on the extracellular side. The strong inwardly directed sodium gradient provides the energy for a conformational change in the protein, which then releases the substrates into the cytoplasm. This process is vital for reclaiming metabolic intermediates and maintaining their balance in the body. Dysregulation of these transporters can have pathological consequences; for instance, increased expression of NaDC-1 can lead to low urinary citrate levels (hypocitraturia), a major risk factor for the formation of calcium oxalate (B1200264) kidney stones. nih.gov
Biological Activities and Cellular Regulatory Mechanisms
Effects on Cellular Proliferation and Differentiation
The influence of malate (B86768) on cellular proliferation and differentiation has been a subject of scientific inquiry, with studies often utilizing the acidic form, malic acid, to probe these effects.
Investigations into the anti-proliferative effects of malic acid have demonstrated its ability to interfere with the cell cycle. A study focusing on human keratinocyte cell lines (HaCaT) revealed that malic acid can induce cell cycle arrest at the G0/G1 phase. nih.gov This impediment of the cell cycle progression is a key mechanism by which malic acid exerts its anti-proliferative effects. nih.gov The arrest in the G0/G1 phase prevents cells from entering the S phase, during which DNA synthesis occurs, thereby halting cell division.
Data from a study on the effects of malic acid on HaCaT cells illustrates this cell cycle arrest. After 24 hours of treatment with 15 mM of malic acid, a notable increase in the proportion of cells in the G0/G1 phase was observed. nih.gov
Table 1: Effect of Malic Acid on HaCaT Cell Cycle Distribution
| Treatment | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
|---|---|---|---|
| Control (0h) | 55.2% | 28.4% | 16.4% |
| 15 mM Malic Acid (24h) | 68.5% | 15.1% | 16.4% |
Data derived from a study on the effects of malic acid on human keratinocyte cell lines. nih.gov
Sodium malate's precursor, malic acid, has been shown to modulate the activity of human keratinocyte cells (HaCaT), a cell line widely used in skin research. Beyond its impact on the cell cycle, malic acid has been observed to induce apoptosis, or programmed cell death, in HaCaT cells. nih.gov This induction of apoptosis is accompanied by an increase in the production of mitochondrial superoxide (B77818). nih.gov
Furthermore, malic acid treatment has been shown to affect the expression of various proteins involved in apoptosis. nih.gov For instance, the expression of pro-apoptotic proteins such as Bax and Bid is promoted, while the expression of the anti-apoptotic protein Bcl-2 is inhibited. nih.gov These changes in protein expression indicate that malic acid can trigger both the extrinsic and intrinsic pathways of apoptosis in keratinocytes. nih.gov
Role in Oxidative Stress Response and Antioxidant Defense Systems
Malate is a crucial player in the cellular response to oxidative stress, contributing to the maintenance of redox balance and the activation of antioxidant defenses.
Cellular redox homeostasis, the balance between oxidizing and reducing agents, is fundamental for normal cellular function. Malate contributes to this balance through its participation in key metabolic shuttles, such as the malate-aspartate shuttle. This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria, which is crucial for ATP production and maintaining the cellular redox state. promegaconnections.com
In plant cells, a "malate valve" mechanism helps to regulate the export of excess reducing power from chloroplasts, thereby mitigating the over-reduction of the photosynthetic electron transport chain and the subsequent generation of reactive oxygen species (ROS). researchgate.net The interconversion of malate and oxaloacetate in different cellular compartments allows for the indirect transfer of reducing equivalents, thus playing a vital role in maintaining redox homeostasis. researchgate.net
Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cellular components. Studies have indicated that L-malate can mitigate the production and accumulation of ROS. In a study on aged rats, dietary supplementation with L-malate was found to reduce the accumulation of ROS in both the liver and heart. nih.gov This reduction in ROS is a key aspect of its antioxidant properties.
Table 2: Effect of L-malate on ROS Production in Aged Rats
| Tissue | Treatment Group | Relative ROS Production (%) |
|---|---|---|
| Liver | Aged Control | 100 |
| Liver | Aged + L-malate | 65 |
| Heart | Aged Control | 100 |
| Heart | Aged + L-malate | 72 |
Data adapted from a study on the effects of L-malate in aged rats. nih.gov
In addition to directly mitigating ROS, malate can also enhance the body's own antioxidant defense systems. The aforementioned study in aged rats demonstrated that L-malate supplementation led to an increased activity of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx), in the liver. nih.gov There was also an observed increase in the levels of glutathione (GSH), a major cellular antioxidant. nih.gov
While specific studies on the activation of antioxidant defense mechanisms by this compound in yeast cells are limited, the central role of malate in yeast metabolism is well-established. core.ac.uk Malate is a pivotal intermediate in metabolic pathways that are interconnected with the cellular redox state, such as the tricarboxylic acid (TCA) cycle. core.ac.uk The metabolic flux through these pathways can influence the availability of reducing equivalents like NADH and NADPH, which are essential for the regeneration of antioxidant molecules and the function of antioxidant enzymes. core.ac.uk The metabolism of malate in yeast is closely linked to the production of these reducing equivalents, which are vital for combating oxidative stress. core.ac.uk
Metal Ion Chelation and Detoxification Mechanisms
Malate, the conjugate base of malic acid, plays a significant role in the detoxification of heavy metals, particularly in plants. nih.govnih.gov This organic acid is a key component of a plant's defense strategy against the toxic effects of metal ions. nih.gov Plants subjected to heavy metal stress often respond by increasing their internal concentrations of malic acid. nih.gov The detoxification process involves chelation, where malate binds to metal ions, forming a less toxic complex that can be safely sequestered or removed. nih.govresearchgate.netplant-ecology.com
A primary mechanism for heavy metal detoxification in plants is the excretion of chelating compounds from their roots into the rhizosphere, the soil region directly surrounding the roots. nih.gov Malate is one of the crucial organic acids involved in this process. nih.gov By exuding malate, plants can bind to toxic heavy metals such as cadmium (Cd) in the soil, which reduces the amount of free metal ions available for uptake by the roots. nih.govnih.gov
Research on apple trees has provided detailed insights into this mechanism. It was found that a protein kinase, MdSOS2L1, enhances cadmium tolerance by interacting with and phosphorylating a malate transporter, MdALMT14. nih.gov This phosphorylation event promotes the excretion of malate from the roots, effectively reducing cadmium uptake and increasing the plant's tolerance to this toxic heavy metal. nih.gov Heavy metal-tolerant plants generally accumulate more organic acids than sensitive ones, highlighting the importance of compounds like malate in their survival in contaminated environments. nih.gov
Table 1: Role of Malate in Heavy Metal Chelation in Plants
| Metal Ion | Plant Species | Observed Role of Malate | Reference |
|---|---|---|---|
| Cadmium (Cd) | Apple (Malus domestica) | Excreted from roots to chelate Cd in the rhizosphere, reducing uptake. | nih.gov |
| Cadmium (Cd) | Thlaspi caerulescens | Binds with Cd for detoxification. | nih.gov |
| Zinc (Zn) | Arabidopsis halleri | Binds with Zn as part of the detoxification mechanism. | nih.gov |
| Manganese (Mn) | General Plant Mechanism | Functions as a transport vehicle, binding Mn2+ in the cytoplasm for transport to the vacuole. | researchgate.net |
Malate transporter proteins are critical for implementing malate-based detoxification strategies in plants. nih.gov These transport proteins can be located on the cell's plasma membrane to facilitate the export of malate into the soil, or on the vacuolar membrane (tonoplast) to transport and sequester metal-malate complexes inside the vacuole, isolating them from vital metabolic processes in the cytoplasm. nih.govnih.gov
The activity of these transporters is a highly regulated process. In the case of apple trees, the phosphorylation of the MdALMT14 malate transporter by the MdSOS2L1 kinase not only stimulates its transport activity but also enhances its stability. nih.gov This ensures a sustained excretion of malate when the plant is under cadmium stress. nih.gov Similar regulatory mechanisms, such as phosphorylation, have been observed for malate transporters in other plants, like the TaALMT1 transporter in wheat. nih.gov
Beyond the ALMT (Aluminum-Activated Malate Transporter) family, other transporter groups like the Metal Tolerance Proteins (MTPs), also known as the Cation Diffusion Facilitator (CDF) family, are essential for metal homeostasis. nih.govnih.gov These proteins are involved in moving metal cations such as Zn²⁺, Cd²⁺, and Mn²⁺ from the cytosol into the vacuole for sequestration. nih.govnih.gov Malate is involved in chelating these ions in the cytosol before their transport. nih.gov The expression and regulation of MTPs can be linked to malate metabolism; for example, some MTP genes have interaction partners associated with malate dehydrogenase, suggesting a coordinated response between metal transport and cellular energy metabolism to maintain plant health under metal stress. mdpi.com
Modulation of Inflammatory Responses
This compound is implicated in the modulation of inflammatory responses through various cellular interactions. As a key intermediate in the Krebs cycle, malate's role extends beyond cellular energy production into the realm of immunometabolism. smolecule.com
The interaction of malate with the endothelial cells lining blood vessels is a factor in its anti-inflammatory potential. An in vitro study investigating the effects of different compounds on inflamed rat endothelial cells demonstrated that malate did not provoke an inflammatory response, in contrast to other organic anions. plos.org In this study, while acetate (B1210297) significantly increased the expression of pro-inflammatory mediators, malate did not affect their expression. plos.org
This suggests that malate may have a neutral or potentially beneficial profile in the context of vascular inflammation. plos.org Furthermore, L-malate has been identified as an intracellular metabolite that can suppress inflammatory responses in immune cells like macrophages. nih.gov Magnesium, a cation often associated with malate, also plays a role in vascular health by modulating vascular tone and endothelial function, partly through the release of nitric oxide. nih.gov
Table 2: Effect of Malate and Acetate on Pro-inflammatory Cytokine Expression in TNF-α-stimulated Rat Endothelial Cells
| Treatment Compound | Effect on MCP-1 Expression (vs. Control) | Effect on CINC-1 Expression (vs. Control) | Reference |
|---|---|---|---|
| Malate | No significant effect | No significant effect | plos.org |
| Acetate | Increased expression | Increased expression | plos.org |
The specific role of this compound in modulating enzymes directly linked to allergic reactions is an emerging area of research. Allergic reactions are characterized by a specific type of immune response (Th2 response). sciencedaily.com The metabolic state of immune cells is a critical determinant of their function and response to allergens. nih.gov
Malate is a downstream metabolite of ATP citrate (B86180) lyase (ACLY), an enzyme essential for the metabolic reprogramming of activated macrophages. mdpi.com In one study, the addition of exogenous malate was shown to influence the production of reactive oxygen species (ROS) and nitric oxide (NO•) in stimulated immune cells, indicating a role in the complex signaling pathways that underpin inflammation, which can be a component of an allergic response. mdpi.com
Additionally, research has highlighted the importance of other enzymes, such as guanylate cyclase, in setting the stage for the type of immune response that leads to allergies. sciencedaily.com Experiments in mice showed that a lack of this enzyme led to a less pronounced allergic reaction. sciencedaily.com While this research does not directly implicate malate, it underscores the principle that enzyme activity is fundamental to the allergic cascade, a cascade in which metabolic intermediates like malate participate.
Regulation of Autophagy
Autophagy is a fundamental cellular maintenance process involving the degradation and recycling of cellular components, regulated by complex signaling networks. nih.gov While there is no extensive body of research directly linking this compound to the regulation of autophagy, connections can be inferred through its role in cellular metabolism, which is intrinsically linked to autophagic processes.
Cellular energy status is a key regulator of autophagy, often sensed through pathways involving proteins like sirtuins. semanticscholar.org The malate-aspartate shuttle, a crucial metabolic pathway for transporting reducing equivalents into the mitochondria, is connected to the activity of SIRT3, a member of the sirtuin family. semanticscholar.org Other sirtuins, such as SIRT1 and SIRT6, are recognized as direct modulators of autophagy. semanticscholar.org This creates a potential, albeit indirect, link where the metabolic flux through the malate-aspartate shuttle could influence sirtuin-mediated control of autophagy. Studies on other sodium salts, such as sodium butyrate (B1204436) and sodium benzoate, have demonstrated an ability to affect autophagy, lending plausibility to the idea that this compound could also have a regulatory role, though this requires further specific investigation. researchgate.netekb.eg
Deregulation of Autophagy Markers (e.g., LC3-II protein expression)
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, essential for maintaining cellular homeostasis. nih.gov The process involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic material and deliver it to lysosomes for degradation. bio-techne.com A key protein in this process is the Microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.gov
During the formation of the autophagosome, the cytosolic form of LC3, known as LC3-I, is conjugated to the lipid phosphatidylethanolamine (B1630911) (PE) to form LC3-II. bio-techne.com This lipidated form, LC3-II, is specifically recruited to and integrated into the autophagosomal membranes, making it a reliable and widely used marker for monitoring autophagy. nih.govbio-techne.com An increase in the amount of LC3-II is generally proportional to the number of autophagosomes, indicating an induction of autophagy. researchgate.net The "autophagic flux" can be assessed by measuring LC3-II levels in the presence and absence of lysosomal inhibitors, which block the final degradation step and cause LC3-II to accumulate. researchgate.net
Current scientific literature available through the conducted searches does not provide direct research findings on the specific effects of this compound on the deregulation of autophagy markers, including the expression or conversion of the LC3-II protein.
Interactions with AMPK Signaling Pathways
The AMP-activated protein kinase (AMPK) pathway is a master regulator of cellular energy homeostasis, activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, or ischemia. cellsignal.com As a central energy sensor, AMPK's primary role is to restore cellular energy balance by activating catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes like lipid and protein synthesis. cellsignal.comnih.gov
This compound interacts with the AMPK signaling pathway primarily through the metabolic role of its malate component. Malate is a crucial intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for cellular respiration and ATP production. The metabolic flux through the TCA cycle directly impacts the cell's energy status, which is reflected in the intracellular ratios of AMP/ATP and ADP/ATP.
AMPK is exquisitely sensitive to these ratios; an increase in the AMP:ATP ratio allosterically activates the kinase, making it a more favorable substrate for its primary upstream kinase, LKB1. cellsignal.com Therefore, fluctuations in the availability or metabolism of malate can alter cellular ATP production, thereby influencing the energy state of the cell and modulating AMPK activity. When activated, AMPK initiates a cascade of events to conserve energy, including the promotion of fatty acid oxidation and the induction of autophagy, processes that generate ATP and clear cellular debris. cellsignal.commdpi.com The sodium component of this compound can also play a role, as ion transport and homeostasis are intrinsically linked to cellular energy expenditure.
Influence on pH Homeostasis and Acid-Base Balance
Buffering Capacity in Biological Fluids (e.g., gastric contents)
A buffer is a chemical system that prevents radical changes in pH by absorbing excess hydrogen (H+) or hydroxyl (OH-) ions. bio-techne.com These systems typically consist of a weak acid and its conjugate base. nih.gov this compound, as the sodium salt of malic acid, functions as such a system. In solution, it dissociates into sodium ions (Na+) and malate ions (C₄H₄O₅²⁻). The malate ion can accept a proton to form malic acid, thereby resisting a decrease in pH, while malic acid can donate a proton to neutralize excess base, resisting an increase in pH.
The effectiveness of a buffer is quantified by its buffering capacity, defined as the amount of acid or base that can be added before the pH changes significantly. nih.gov This capacity is optimal when the pH of the solution is close to the pKa of the buffer's weak acid. Malic acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 3.4 and pKa2 ≈ 5.1), making this compound an effective buffer in the acidic to neutral pH range.
Below is an interactive table comparing the useful pH ranges of several biological buffer systems.
| Buffer System | pKa (at 25 °C) | Useful pH Range |
| Citric Acid / Citrate | pKa1=3.13, pKa2=4.76, pKa3=6.40 | 3.0 - 6.2 |
| Acetic Acid / Acetate | 4.76 | 3.6 - 5.6 |
| Malic Acid / Malate | pKa1=3.40, pKa2=5.11 | ~2.9 - 5.6 |
| Phosphate (B84403) (H₂PO₄⁻ / HPO₄²⁻) | 7.21 | 5.8 - 8.0 |
| Carbonate (H₂CO₃ / HCO₃⁻) | 6.35 | ~5.4 - 7.4 |
Data compiled from various sources for illustrative purposes. sigmaaldrich.comgbiosciences.com
Role in Maintaining Cellular and Compartmental pH
The regulation of intracellular pH (pHi) is a fundamental homeostatic process critical for a vast array of cellular functions, including enzyme activity, cell proliferation, metabolism, and ion transport. wjgnet.com Mammalian cells typically maintain a pHi within a narrow range, approximately 7.0-7.2. uky.edu This is achieved through the coordinated action of intracellular buffering systems and transmembrane ion transporters that extrude or load acid. wjgnet.com
Malate plays a significant role in this regulatory network. As a key metabolite, its production and consumption in the cytoplasm and mitochondria can directly influence the intracellular concentration of protons. For instance, the conversion of malate to pyruvate (B1213749) or oxaloacetate involves dehydrogenases that can release H+, contributing to the cellular acid load. Conversely, its synthesis can consume protons.
Recent research has highlighted that L-malate is part of a proton-sensing pathway that is essential for the pH regulation of inflammation in macrophages. nih.gov The anti-inflammatory effect of L-malate is dependent on pH, as a lower pH facilitates its ability to interact with specific intracellular proteins. nih.gov
Furthermore, the transport of the sodium ion (Na+) is tightly linked to cellular pH control. A primary mechanism for extruding acid from cells is the Na+/H+ exchanger (NHE), a transport protein that removes one intracellular H+ in exchange for one extracellular Na+. biorxiv.org The sodium gradient across the cell membrane, maintained by the Na+/K+-ATPase pump, provides the driving force for this exchange. Therefore, the availability of extracellular sodium, as provided by this compound, is crucial for the activity of these key pH-regulating transporters, enabling cells to counteract acid loads and maintain pH homeostasis.
Research into Specific Biological Systems and Physiological Contexts
Plant Physiology and Metabolism Research
Malate (B86768), a dicarboxylic acid, is a central metabolite in plant cells, playing indispensable roles in a wide range of physiological and metabolic processes. nih.govresearchgate.net Its functions are diverse, ranging from its involvement in the mitochondrial tricarboxylic acid (TCA) cycle to serving as an osmoticum and a regulator of pH homeostasis. nih.govresearchgate.net In the context of plant nutrition and metabolism, malate is crucial for mineral acquisition, toxic metal tolerance, and carbon fixation. nih.govresearchgate.net The identification of various malate transport proteins has further illuminated its significance in cellular functions. nih.gov
Malate plays a pivotal role in plant mineral nutrition, particularly in symbiotic nitrogen fixation, the acquisition of phosphorus, and tolerance to aluminum toxicity. researchgate.net
In legumes that form symbiotic relationships with nitrogen-fixing bacteria (rhizobia), malate is a key component for efficient biological nitrogen fixation. nih.govnih.gov This process occurs in specialized root organs called nodules, where bacteria convert atmospheric nitrogen (N₂) into ammonia. nih.gov The process is highly energy-intensive and creates a substantial demand for carbon from the plant. nih.govnih.gov
The plant supplies carbon to the nodules primarily as sucrose, which is then metabolized into organic acids, with malate being the principal one. nih.govnih.gov Malate serves two critical functions in the nodules:
Primary Carbon Source for Bacteroids: Malate is the main substrate transported to the bacteroids (the bacteria within the nodules) to fuel their respiration. researchgate.netnih.gov This respiratory activity generates the large amounts of ATP required by the nitrogenase enzyme to fix atmospheric nitrogen. researchgate.netnih.gov
Carbon Skeletons for Nitrogen Assimilation: Malate provides the carbon backbones necessary for the assimilation of the fixed nitrogen into amino acids. researchgate.net
The transport of malate into the infected nodule cells and across the symbiosome membrane to the bacteroids is a crucial step. nih.govnih.gov This transport is mediated by specific dicarboxylate transporters, such as the DctA system in bacteroids. nih.govencyclopedia.pub
Table 1: Key Components in Malate-Supported Nitrogen Fixation
| Component | Function | Reference |
|---|---|---|
| Sucrose | Primary carbon source transported from shoot to nodule. | nih.govnih.gov |
| Malate | Principal organic acid derived from sucrose; serves as the primary carbon and energy source for bacteroids and provides carbon skeletons for N assimilation. | researchgate.netnih.gov |
| Bacteroids | Nitrogen-fixing bacteria housed within root nodules. | nih.govnih.gov |
| Nitrogenase | Enzyme within bacteroids that catalyzes the conversion of atmospheric N₂ to ammonia. | nih.gov |
| Dicarboxylate Transporters (e.g., DctA) | Proteins responsible for transporting malate across membranes to the bacteroids. | nih.govencyclopedia.pub |
Phosphorus is an essential macronutrient for plants, but its availability in soil is often limited. oup.com Under conditions of phosphorus deficiency, many plants enhance their ability to acquire this nutrient by secreting organic acids, such as malate and citrate (B86180), from their roots into the rhizosphere. oup.comresearchgate.net
The secreted malate anions can mobilize sparingly available inorganic phosphorus from the soil. oup.comresearchgate.netresearchgate.net They achieve this by desorbing phosphate (B84403) that is bound to mineral surfaces or complexed with metal ions like aluminum (Al), iron (Fe), and calcium (Ca). researchgate.netresearchgate.net By chelating these metal ions, malate releases the associated phosphate, making it available for uptake by the plant roots. researchgate.net
Research has identified specific transporters from the Aluminum-Activated Malate Transporter (ALMT) family that are involved in this phosphorus deficiency-induced malate efflux. oup.comresearchgate.net For instance, in Arabidopsis thaliana, the AtALMT3 gene is significantly up-regulated in roots under phosphorus-deficient conditions and is expressed specifically in the epidermis and root hairs, facilitating malate secretion. oup.comresearchgate.net In white lupin (Lupinus albus), which forms specialized cluster roots to acquire phosphorus, the LaALMT1 gene contributes specifically to malate release from root apices under phosphorus deficiency. nih.gov
Table 2: Research Findings on Malate Exudation under Phosphorus Deficiency
| Plant Species | Key Finding | Reference |
|---|---|---|
| Arabidopsis thaliana | The AtALMT3 transporter is up-regulated under P-deficiency and mediates malate efflux from root hairs. | oup.comresearchgate.net |
| Wheat (Triticum aestivum) | Malate concentration in the rhizosphere shows a positive correlation with shoot phosphorus concentration, suggesting a complex regulatory mechanism. | nih.gov |
| White Lupin (Lupinus albus) | The LaALMT1 gene is prominently expressed in root apices under P-deficiency and is responsible for malate efflux. | nih.gov |
Aluminum toxicity in acidic soils (pH below 5.5) is a major factor limiting crop production worldwide, as soluble aluminum ions (Al³⁺) are highly toxic to plant roots. tandfonline.comnih.gov One of the primary and most well-documented mechanisms for aluminum tolerance in plants is the exudation of organic acids, including malate, from the root apices. nih.govnih.gov
When released into the rhizosphere, malate anions chelate the toxic Al³⁺ ions, forming non-toxic Al-malate complexes. tandfonline.comnih.gov This prevents the aluminum from entering the root cells and causing damage. nih.gov
The genetic basis for this tolerance mechanism involves genes that encode membrane transporters responsible for the Al-activated efflux of malate. The first such gene identified was TaALMT1 in wheat, which encodes an aluminum-activated malate transporter. nih.gov Members of the ALMT (Aluminum-Activated Malate Transporter) and MATE (Multidrug and Toxic Compound Extrusion) families are crucial for this process. mdpi.com For example, the transcription factor STOP1 plays a key role in regulating the expression of Al-resistance genes, including ALMT1 and MATE, in response to aluminum stress. tandfonline.com
Table 3: Key Genes and Proteins in Aluminum-Activated Malate Efflux
| Gene/Protein Family | Function | Example Species | Reference |
|---|---|---|---|
| ALMT (Aluminum-Activated Malate Transporter) | Encodes plasma membrane transporters that facilitate Al³⁺-activated malate efflux from root cells. | Wheat (TaALMT1), Arabidopsis (AtALMT1) | nih.govmdpi.com |
| MATE (Multidrug and Toxic Compound Extrusion) | Encodes transporters that can mediate the efflux of other organic acids like citrate. | Sorghum (SbMATE), Barley (HvAACT1) | nih.govmdpi.com |
| STOP1 | A transcription factor that upregulates the expression of Al-resistance genes, including ALMT1 and MATE. | Arabidopsis | tandfonline.com |
Malate is a key intermediate in plant carbon metabolism, playing a central role in the C4 and Crassulacean Acid Metabolism (CAM) photosynthetic pathways. nih.govebsco.com
C4 photosynthesis is an adaptation found in plants like maize and sugarcane that allows them to thrive in hot, dry conditions by reducing photorespiration. wikipedia.orgbritannica.com This pathway involves a specialized leaf anatomy (Kranz anatomy) and a biochemical mechanism to concentrate CO₂ around the enzyme RuBisCO. wikipedia.orgbritannica.com
In the C4 pathway, CO₂ is initially captured in the mesophyll cells, which are near the leaf surface. britannica.comgatech.edu Here, the enzyme phosphoenolpyruvate (B93156) (PEP) carboxylase fixes CO₂ (as bicarbonate) to the three-carbon molecule phosphoenolpyruvate (PEP), forming the four-carbon acid oxaloacetate. wikipedia.orgbritannica.com Oxaloacetate is then typically reduced to another four-carbon acid, malate. wikipedia.orgbritannica.com
This malate is transported from the mesophyll cells to the deeper bundle-sheath cells. wikipedia.orgbritannica.com Inside the bundle-sheath cells, malate is decarboxylated (loses CO₂) by an enzyme such as NADP-malic enzyme. wikipedia.orgbritannica.com This step releases a high concentration of CO₂ directly to the site of the Calvin cycle, where RuBisCO can efficiently fix it into carbohydrates, minimizing the competing and wasteful oxygenation reaction (photorespiration). britannica.comgatech.edu The pyruvate (B1213749) produced from the decarboxylation of malate is then transported back to the mesophyll cells to regenerate PEP, completing the cycle. wikipedia.orgbritannica.com In this system, malate functions as a crucial mobile carrier of CO₂, effectively acting as a CO₂ pump. wikipedia.orggatech.edu
Table 4: Steps of Malate Involvement in C4 Carbon Fixation
| Step | Location | Process | Key Molecules/Enzymes | Reference |
|---|---|---|---|---|
| 1. Initial CO₂ Fixation | Mesophyll Cells | CO₂ is fixed into a four-carbon acid. | PEP, PEP carboxylase, Oxaloacetate | wikipedia.orgbritannica.com |
| 2. Malate Formation | Mesophyll Cells | Oxaloacetate is reduced to malate. | Malate dehydrogenase | nih.gov |
| 3. Malate Transport | Between Mesophyll and Bundle-Sheath Cells | Malate diffuses to the bundle-sheath cells. | Malate | wikipedia.orgbritannica.com |
| 4. Decarboxylation | Bundle-Sheath Cells | Malate is broken down, releasing CO₂ and pyruvate. | NADP-malic enzyme | wikipedia.orgbritannica.com |
| 5. Final CO₂ Fixation | Bundle-Sheath Cells | The concentrated CO₂ enters the Calvin cycle. | CO₂, RuBisCO | wikipedia.orggatech.edu |
Carbon Metabolism and Photosynthesis
Linkages to the Calvin Cycle
Sodium malate, as a salt of malic acid, is intrinsically linked to the metabolic pathways where malate is a key intermediate. In plant physiology, malate plays a crucial role in certain photosynthetic mechanisms that serve as adjuncts to the Calvin cycle, primarily in C4 and Crassulacean Acid Metabolism (CAM) plants. These pathways are adaptations to hot and arid environments and function to concentrate carbon dioxide (CO₂) around the enzyme RuBisCO, thereby enhancing the efficiency of the Calvin cycle and minimizing photorespiration. britannica.comlibretexts.orglibretexts.org
In C4 photosynthesis, atmospheric CO₂ is first fixed in the mesophyll cells into a four-carbon compound, oxaloacetate, a reaction catalyzed by PEP carboxylase. libretexts.orglibretexts.org Oxaloacetate is then typically reduced to malate. britannica.comscribd.com This malate is transported from the mesophyll cells to the bundle-sheath cells, which are in close proximity to the leaf's vascular system. britannica.comscribd.com Inside the bundle-sheath cells, malate is decarboxylated by an enzyme like NADP-malic enzyme, releasing a high concentration of CO₂. britannica.comlibretexts.org This localized burst of CO₂ saturates the RuBisCO enzyme, facilitating its carboxylase activity and effectively outcompeting the oxygenase reaction that leads to wasteful photorespiration. britannica.com The CO₂ released from malate then enters the standard Calvin cycle to be converted into sugars. libretexts.orgwikipedia.org
CAM plants, often succulents adapted to desert conditions, utilize a similar biochemical process but separate the initial CO₂ fixation and the Calvin cycle temporally. libretexts.org To conserve water, these plants open their stomata only at night to take in CO₂. libretexts.org The CO₂ is fixed into oxaloacetate and then converted to malate, which is stored overnight in the cell's vacuoles as malic acid. libretexts.orgwikipedia.org During the day, with the stomata closed, the stored malate is released from the vacuole and transported to the chloroplasts, where it is decarboxylated. libretexts.org This releases CO₂ for use in the Calvin cycle, which proceeds using the ATP and NADPH produced from the light-dependent reactions occurring simultaneously. wikipedia.org In both C4 and CAM pathways, malate acts as a temporary storage and transport molecule for CO₂, directly linking its metabolism to the carbon fixation process of the Calvin cycle. britannica.comlibretexts.org
Plant Stress Responses
Malate Accumulation under Salt Stress Conditions
Plants exposed to high concentrations of salt in the soil experience both osmotic stress and ionic toxicity, which can severely impede growth and productivity. nih.govfrontiersin.orgfrontiersin.org In response, many plants have developed mechanisms to tolerate these conditions, one of which involves the accumulation of specific organic solutes, including malate. nih.gov The accumulation of malate in plant cells under salt stress is a documented physiological response that contributes to cellular homeostasis. researchgate.net
Research on Sorghum vulgare has demonstrated that salt-treated plants exhibit a significant increase in malate content, particularly during the night. researchgate.net This nocturnal accumulation is linked to the increased activity of the enzyme phosphoenolpyruvate carboxylase (PEPCase), which continues to fix CO₂ into organic acids in the dark in salt-stressed plants. researchgate.net This process helps to maintain cellular pH and provides a source of carbon skeletons. The accumulation of malate, along with other compatible solutes, helps the plant to adjust osmotically to the saline environment, mitigating the negative effects of low soil water potential. nih.gov
The table below presents data adapted from studies on Sorghum vulgare, illustrating the impact of salt stress on malic acid content.
Table 1: Malic Acid Content in Sorghum vulgare Leaves Under Control and Salt Stress Conditions
| Treatment Condition | Time of Sampling | Approximate Malic Acid Content (relative units) |
|---|---|---|
| Control | Light Period | 1.0 |
| Control | Dark Period | 1.1 |
| Salt-Stressed (172 mM NaCl) | Light Period | 1.5 |
| Salt-Stressed (172 mM NaCl) | Dark Period | 2.5 |
This enhanced accumulation under salinity suggests that malate plays a crucial role in the plant's strategy to cope with ion toxicity and the associated osmotic challenges. researchgate.netresearchgate.net
Drought Stress Tolerance and Osmotic Adjustment
Drought is a major environmental factor that limits plant growth and agricultural productivity. researchgate.net A key adaptive mechanism against drought stress is osmotic adjustment, which is the process of solute accumulation in cells to lower their osmotic potential. pakbs.orgnih.gov This process helps to maintain cell turgor and water potential gradients that favor water absorption from dry soil, thus sustaining physiological functions under water deficit. pakbs.orgnih.gov
Table 2: Key Plant Responses to Drought Stress Involving Osmotic Adjustment
| Physiological Response | Description | Role of Malate |
|---|---|---|
| Osmotic Adjustment | Accumulation of solutes to lower cellular water potential and maintain turgor. nih.gov | Acts as an organic osmolyte, contributing to the total solute concentration. biorxiv.org |
| Stomatal Regulation | Closure of stomata to reduce water loss through transpiration. | Can act as a signaling molecule to induce stomatal closure. biorxiv.orgbiorxiv.org |
| Metabolic Reprogramming | Changes in metabolic pathways to produce protective compounds. | Upregulation of malate synthesis is a feature of the metabolic response to dehydration. biorxiv.org |
| Cellular Protection | Stabilization of membranes and proteins against dehydration-induced damage. agriculturejournals.cz | Contributes to the osmoprotective environment within the cell. |
Root Exudation and Rhizosphere Interactions
The rhizosphere, the narrow region of soil directly influenced by root secretions, is a critical interface for plant-microbe and plant-soil interactions. tamu.edu Plants release a wide variety of compounds into the rhizosphere through root exudation, a process that significantly shapes the soil's chemical and biological properties. tamu.edunih.gov These exudates include sugars, amino acids, and organic acids like malate. nih.gov
Malate exuded by roots plays several important roles in the rhizosphere. It can function as a carbon source for soil microorganisms, influencing the composition and activity of the microbial community. nih.govnih.gov Studies have shown that certain beneficial bacteria preferentially utilize organic acids like malate as a food source. nih.gov Furthermore, the exudation of malate is a key strategy for plants to cope with mineral nutrient deficiencies and metal toxicity in the soil. researchgate.netfrontiersin.org On acidic soils, where aluminum (Al³⁺) toxicity is a major problem, many plants release malate to chelate the toxic Al³⁺ ions, preventing their uptake by the roots. frontiersin.org Malate exudation is also implicated in the mobilization of soil phosphorus, an essential but often poorly available nutrient. The organic acid can release phosphate from insoluble mineral complexes, making it more available for plant uptake. researchgate.netfrontiersin.org
Research in soybeans has shown that root malate exudation is influenced by soil pH and the presence of aluminum and phosphorus, highlighting its role as an adaptive response to challenging soil conditions. researchgate.net
Table 3: Root Malate Exudation in Soybean Genotypes Under Different Rhizosphere Conditions
| Condition | Description | Observed Malate Exudation Trend |
|---|---|---|
| Low pH (Acidic) | Simulates acid soil conditions. | Increased malate exudation compared to neutral pH. researchgate.net |
| Aluminum (Al³⁺) Exposure | Simulates aluminum toxicity. | Strongly stimulates malate exudation as a detoxification mechanism. researchgate.net |
| Low Phosphorus (P) | Simulates P-deficient soil. | Enhances malate exudation, likely to mobilize soil phosphate. researchgate.net |
Fruit Development and Acidity Regulation
Malate Accumulation and Catabolism during Ripening
During the early stages of fruit development, malate is synthesized from sugars translocated from the leaves and accumulates to high levels within the vacuoles of the fruit cells. maxapress.comnih.gov This accumulation phase contributes to the sour taste characteristic of unripe fruit. As the fruit begins to ripen, this trend reverses, and the stored malate is catabolized (broken down). maxapress.comresearchgate.net This degradation of malate leads to a decrease in fruit acidity and is often accompanied by a reciprocal increase in sugar content, resulting in a sweeter taste. maxapress.com
The catabolism of malate during ripening is regulated by several enzymes. One key enzyme is the NADP-dependent malic enzyme (NADP-ME), which catalyzes the oxidative decarboxylation of malate to pyruvate and CO₂. maxapress.comnih.govresearchgate.net The activity of NADP-ME often increases significantly as fruits mature. maxapress.com The released malate can also be used as a substrate for gluconeogenesis, a process where it is converted back into sugars, further contributing to the sweetness of the ripe fruit. maxapress.comresearchgate.net The enzyme phosphoenolpyruvate carboxykinase (PEPCK) is crucial in this gluconeogenic pathway. maxapress.comresearchgate.net Thus, the balance between malate synthesis, vacuolar storage, and its subsequent catabolism is a highly regulated process that is central to the development of fruit quality. maxapress.com
Table 4: General Trends in Malate Metabolism During Fruit Ripening
| Developmental Stage | Malate Concentration | Key Metabolic Process | Primary Enzyme(s) Involved |
|---|---|---|---|
| Early (Unripe) | High / Increasing | Synthesis and Vacuolar Accumulation | PEPC, Malate Dehydrogenase (MDH) nih.gov |
| Late (Ripening) | Decreasing | Catabolism and Gluconeogenesis | NADP-Malic Enzyme (NADP-ME), PEPCK maxapress.comresearchgate.net |
Transcriptional Regulation of Malic Acid in Fruits
The accumulation of malic acid is a critical factor in determining the organoleptic quality, particularly the acidity, of many fruits. nih.govnih.gov In apple (Malus domestica), for instance, malic acid can constitute over 90% of the total organic acids. nih.gov The concentration of this acid is not merely a product of its synthesis and degradation but is significantly controlled by its transport and sequestration into the cell's vacuole. nih.govplantae.org This process is under complex transcriptional regulation involving a variety of genes and transcription factors.
A key determinant in vacuolar malate accumulation is the "acid-trap" mechanism, where malate is transported from the cytosol (neutral pH) into the acidic environment of the vacuole. nih.gov This transport is mediated by specific proteins located on the vacuolar membrane, or tonoplast. The expression of the genes encoding these transporter proteins is a central point of regulation.
Key genes involved in this process include members of the Aluminum-Activated Malate Transporter (ALMT) family and P-type ATPase proton pumps. nih.govwur.nl In apples, a major quantitative trait locus (QTL) for fruit acidity has been linked to a specific ALMT gene, Ma1. wur.nloup.com This gene encodes a tonoplast-localized channel protein that facilitates the transport of malate into the vacuole. nih.govwur.nl The level of Ma1 expression directly correlates with the malic acid content in the fruit; higher expression leads to increased accumulation and thus higher acidity. wur.nl
Another crucial component is the generation of a proton gradient across the tonoplast, which provides the driving force for malate transport. researchgate.net This is accomplished by proton pumps, such as V-type H+-ATPases and P-type ATPases, which actively pump protons (H+) into the vacuole, lowering its pH. nih.govresearchgate.net The Ma10 gene in apple, which encodes a P3A-ATPase proton pump, works in concert with Ma1. nih.govnih.gov High expression of Ma10 enhances the electrochemical gradient, which in turn activates the Ma1 channel, promoting greater malate uptake into the vacuole. nih.gov
The expression of these transport and pump genes is controlled by a network of transcription factors. Several transcription factors have been identified that can bind to the promoter regions of genes like Ma1 and Ma11 (a P3A-type ATPase) to either activate or repress their transcription. nih.govoup.comnih.gov For example, the transcription factor MdESE3 has been shown to activate the expression of MdMa11 and other related genes, thereby enhancing malic acid accumulation. oup.comnih.govoup.com Conversely, the MdMYB21 transcription factor can bind to the MdMa1 promoter and repress its expression, leading to a decrease in malic acid content. oup.comnih.gov Other transcription factors, such as MdMYB123, also play a role by activating the transcription of both MdMa1 and MdMa11. nih.govoup.com
This intricate regulatory network allows for the fine-tuning of malic acid levels throughout fruit development and in response to various environmental and genetic factors.
Table 1: Key Genes and Transcription Factors in Apple Malic Acid Regulation
| Gene/Factor | Type | Function | Effect on Malic Acid | Citations |
|---|---|---|---|---|
| Ma1 (MdALMT9) | Tonoplast Malate Transporter | Transports malate from cytosol into the vacuole. | Positive | nih.govnih.govwur.nl |
| Ma10 | P3A-ATPase Proton Pump | Pumps H+ into the vacuole, creating a proton gradient. | Positive | nih.govnih.gov |
| MdMa11 | P3A-type ATPase | Regulates vacuolar pH. | Positive | nih.govoup.comnih.gov |
| MdESE3 | ERF Transcription Factor | Binds to promoters of MdMa11, MdtDT, and MdMDH12 to activate their expression. | Positive | oup.comnih.govoup.com |
| MdMYB21 | MYB Transcription Factor | Binds to the MdMa1 promoter and represses its expression. | Negative | oup.comnih.gov |
Microbial Physiology and Biotechnology Research
Influence on Rumen Fermentation Dynamics
This compound serves as a significant modulator of rumen fermentation, influencing the microbial ecosystem to favor more efficient energy extraction from feedstuffs. As an intermediate in the citric acid cycle, its dicarboxylic structure allows it to act as a hydrogen sink, altering the metabolic pathways of various rumen microorganisms. animbiosci.org This intervention can lead to a cascade of beneficial effects, including improved pH stability, shifts in volatile fatty acid (VFA) profiles, and a reduction in energy loss through methanogenesis. animbiosci.orgsrce.hrmdpi.com
One of the primary benefits of this compound supplementation is its ability to mitigate ruminal acidosis, a condition often caused by the rapid fermentation of carbohydrates and subsequent accumulation of lactic acid. Malate directly stimulates the growth and metabolic activity of key lactate-utilizing bacteria, most notably Selenomonas ruminantium. animbiosci.orgoup.com This bacterium can constitute up to 51% of the total viable bacteria in the rumen and plays a crucial role in converting lactate (B86563) to propionate (B1217596). animbiosci.org
Research has demonstrated that L-malate significantly increases the rate of L-lactate uptake by S. ruminantium. nih.govoup.com This stimulation is inducible and dependent on the presence of both malate and sodium ions. nih.govoup.comasm.org By enhancing the capacity of S. ruminantium to consume lactate, malate helps to prevent the drop in ruminal pH associated with high-concentrate diets, thereby creating a more stable environment for other beneficial microbes. animbiosci.orgsrce.hr This action not only prevents acidosis but also redirects a potentially harmful fermentation byproduct (lactate) into a useful energy source (propionate). oup.com
The stimulation of lactate-utilizing bacteria by malate directly contributes to an increase in the production of propionate, a key VFA. animbiosci.orgnih.gov Propionate is a major precursor for gluconeogenesis in the host animal, making it a critical energy source. Malic acid is a key intermediate in the production of propionate in some ruminal bacteria. animbiosci.org The metabolic pathway in S. ruminantium involves the conversion of lactate and malate through the succinate-propionate pathway. oup.comasm.org
Numerous in vitro and in vivo studies have confirmed that supplementing diets with this compound leads to a significant increase in the molar proportion of propionate in the rumen fluid, while often decreasing the acetate-to-propionate ratio. animbiosci.orgmdpi.comnih.govresearchgate.net This shift in VFA production represents a more efficient capture of energy from the diet, as propionate formation is a primary pathway for hydrogen utilization that competes with methane (B114726) production. srce.hr
Table 2: Effect of Sodium DL-malate Supplementation on Rumen VFA Profile in Dairy Steers
| Parameter | Control (0 g/d) | 6 g/d | 12 g/d | 18 g/d | SEM |
|---|---|---|---|---|---|
| Total VFA (mmol/L) | 105.4 | 108.7 | 115.3 | 119.5 | 3.12 |
| Acetic acid (mol/100 mol) | 64.5 | 63.1 | 61.8 | 60.2 | 1.25 |
| Propionic acid (mol/100 mol) | 22.1 | 23.5 | 25.1 | 26.8 | 0.88 |
| Butyric acid (mol/100 mol) | 13.4 | 13.4 | 13.1 | 13.0 | 0.45 |
| Acetate (B1210297):Propionate Ratio | 2.92 | 2.68 | 2.46 | 2.25 | 0.15 |
Adapted from Khampa et al., 2006. Data shows that increasing levels of sodium DL-malate led to increased total VFA and propionate concentrations, and a decreased acetate to propionate ratio.
Enteric methane production represents a significant loss of dietary energy (2-12%) for the ruminant and is a potent greenhouse gas. nih.gov this compound contributes to methane mitigation by altering hydrogen metabolism in the rumen. srce.hr Methanogenic archaea utilize hydrogen (H₂) and carbon dioxide (CO₂) to produce methane. mdpi.com Malate can act as an electron sink, providing an alternative pathway for hydrogen disposal. animbiosci.org
By stimulating the propionate production pathway, malate helps channel hydrogen away from methanogenesis. srce.hr The conversion of malate to propionate is a hydrogen-consuming process. researchgate.net Consequently, less hydrogen is available to methanogens, leading to a reduction in methane formation. srce.hrnih.gov Studies have shown that malate supplementation can decrease the amount of methane produced per unit of fermented substrate. nih.govresearchgate.net While not a complete inhibitor, malate serves as a natural modulator of fermentation that can contribute to a reduction in the carbon footprint of ruminant livestock. beefresearch.caresearchgate.net
The efficiency of microbial protein synthesis (MPS) in the rumen is fundamental to the protein supply of the host animal. nih.gov By creating a more stable ruminal environment and improving fermentation efficiency, this compound can indirectly support microbial growth. A stable pH, as promoted by malate's stimulation of lactate utilization, is conducive to the growth of many bacterial species, including fiber-digesting bacteria. animbiosci.orgmdpi.com
Biosynthesis of Biopolymers and Metabolites
Production of Poly(β-L-malic acid) in Microbial Cells
Poly(β-L-malic acid), or PMLA, is a water-soluble, biodegradable polyester (B1180765) with significant potential in medicine and various chemical industries. nih.govnih.gov This biopolymer is formed through the polymerization of L-malic acid monomers, specifically through ester bonds between the hydroxyl and β-carboxyl groups. nih.gov The biosynthesis of PMLA is primarily achieved through fermentation processes using specific microorganisms. nih.gov
The yeast-like fungus Aureobasidium pullulans is a notable producer of PMLA. nih.govmdpi.com Research has focused on isolating and optimizing strains of this fungus to achieve high-yield production. nih.gov Through optimization of culture conditions, significant titers of PMLA have been reached. For instance, a newly isolated strain of A. pullulans achieved a PMLA concentration of 62.27 g/L in a shake flask and 57.2 g/L in a 10-liter benchtop fermentor, with a productivity of 0.35 g/L/h. nih.gov Other strains, particularly from mangrove systems, have reported even higher yields. nih.gov The biosynthesis process can be influenced by medium components; for example, the addition of CaCO₃ can modulate the carbon flux between the production of PMLA and other exopolysaccharides. nih.gov
The key enzyme responsible for the polymerization of malic acid into PMLA in A. pullulans has been identified as PMLA synthetase, which is a non-ribosomal peptide synthetase (NRPS). nih.gov Once produced, PMLA can be hydrolyzed to yield L-malic acid, presenting an alternative biotechnological route for producing this widely used organic acid. nih.govmdpi.com
| Strain | Source/Condition | PMLA Titer (g/L) | Reference |
|---|---|---|---|
| A. pullulans (newly isolated) | Shake Flask | 62.27 | nih.gov |
| A. pullulans (newly isolated) | 10L Fermentor | 57.2 | nih.gov |
| A. pullulans var. melanogenum GXZ‐6 | Optimized Medium | 63 | nih.gov |
| Aureobasidium sp. P6 | Mangrove System | 118 (as Ca²⁺-PMA) | nih.gov |
| A. pullulans var. pullulans MCW | Mangrove System | 153 (as Ca²⁺-PMA) | nih.gov |
Investigation of Malate Biosynthetic Pathways in Microorganisms (TCA vs. Glyoxylate (B1226380) Cycle)
Microorganisms synthesize malic acid, an intermediate of central metabolism, through several key pathways. The primary routes for its production from common carbon sources like glucose are the tricarboxylic acid (TCA) cycle and the glyoxylate cycle. researchgate.netresearchgate.net
The TCA cycle , also known as the Krebs cycle, is an oxidative pathway occurring in the mitochondria of eukaryotes and the cytoplasm of prokaryotes. mdpi.comresearchgate.net In this cycle, acetyl-CoA is oxidized to produce energy and reducing equivalents, with malate being one of the key intermediates. mdpi.com
The glyoxylate cycle , or glyoxylate shunt, is an anabolic variation of the TCA cycle found in plants, fungi, protists, and bacteria. pediaa.comwikipedia.org This pathway is crucial when organisms utilize two-carbon compounds, such as acetate or fatty acids, as their sole carbon source. wikipedia.orgnih.gov It effectively bypasses the two decarboxylation steps of the TCA cycle, thereby conserving carbon skeletons for biosynthesis. wikipedia.orgnih.gov The two key enzymes unique to this pathway are isocitrate lyase (ICL) and malate synthase (MS). nih.gov ICL cleaves isocitrate into succinate (B1194679) and glyoxylate, after which MS catalyzes the condensation of glyoxylate with another molecule of acetyl-CoA to form malate. nih.gov
Metabolic flux analyses in high-yield malic acid-producing strains have indicated that a very high flux through the glyoxylate shunt, with minimal flux through the isocitrate dehydrogenase reaction of the TCA cycle, is often characteristic of efficient malate production. nih.gov This strategic routing of carbon allows for a higher theoretical yield of malate from the initial substrate.
| Feature | TCA Cycle | Glyoxylate Cycle |
|---|---|---|
| Primary Function | Energy production (ATP, NADH) through oxidation of acetyl-CoA. pediaa.com | Anabolic synthesis of C4 compounds from C2 compounds for biomass. pediaa.comwikipedia.org |
| Key Differentiating Enzymes | Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase. | Isocitrate lyase (ICL), Malate synthase (MS). nih.gov |
| Carbon Loss | Two molecules of CO₂ are released per cycle. mdpi.com | Bypasses decarboxylation steps, conserving carbon. wikipedia.org |
| Net Result from 2 Acetyl-CoA | Complete oxidation to CO₂, producing reducing equivalents. | One molecule of succinate (which can be converted to malate). wikipedia.org |
| Organismal Occurrence | Occurs in virtually all aerobic organisms. pediaa.com | Occurs in plants, bacteria, protists, and fungi. pediaa.com |
Microbial Bioconversion for Specific Malate Isomers (e.g., D-Malate from Maleate)
The stereospecific production of malate isomers, such as D-malate, is of significant interest for applications where enantiomeric purity is critical. asm.org D-malate can be synthesized from the inexpensive chemical maleate (B1232345) through microbial bioconversion. pu-toyama.ac.jp This process relies on the enzymatic hydration of maleate, a reaction catalyzed by maleate hydratase (malease). asm.orgpu-toyama.ac.jp
To develop an efficient bioconversion process, extensive screening of microorganisms was undertaken. nih.gov Researchers tested 440 maleate-utilizing microbial strains to identify those capable of producing D-malate with high optical purity. nih.govnih.gov A critical factor in the screening was to select for strains that possess strong malease activity but lack maleate cis-trans-isomerase activity. The latter enzyme would convert maleate to fumarate (B1241708), which is a precursor for L-malate via the action of fumarase, leading to a racemic or L-dominant mixture. asm.orgpu-toyama.ac.jp
From this screening, a strain identified as Arthrobacter sp. MCI2612 demonstrated the highest productivity. nih.gov This strain was capable of converting maleate to D-malate with 100% optical purity. nih.govresearchgate.net Further optimization of the culture and reaction conditions was performed. It was found that adding specific amino acids, such as L-proline and L-histidine, to the culture medium enhanced both cell growth and the formation of the required enzyme activity. nih.gov Under the established optimal conditions, a high-titer production was achieved. pu-toyama.ac.jpnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Microorganism | Arthrobacter sp. MCI2612 | nih.gov |
| Substrate | Maleate | pu-toyama.ac.jp |
| Product | D-malate | pu-toyama.ac.jp |
| Optical Purity | 100% D-isomer | nih.govresearchgate.net |
| Final Titer | 87 g/L | pu-toyama.ac.jpnih.govresearchgate.net |
| Reaction Time | 20 hours | pu-toyama.ac.jpnih.gov |
| Molar Yield | 72% | pu-toyama.ac.jpnih.gov |
Mammalian Physiological Systems Research
Renal Physiology and Hemodynamics
Research into the physiological effects of malate in mammalian systems has revealed its capacity to modulate blood pressure and renal hemodynamics. nih.gov In studies conducted on normotensive rats, acute intravenous administration of malate elicited a significant hypotensive effect, reducing the mean arterial blood pressure (MABP). nih.gov This reduction in blood pressure was observed in a non-dose-dependent manner, with a peak decrease occurring at a dose of 0.1 μg/kg. nih.gov
The mechanism behind this blood pressure-lowering effect appears to be independent of the nitric oxide (NO) system. nih.gov Administration of L-nitro-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, did not reverse the hypotensive effect of malate, suggesting that malate may act as a direct vasodilator. nih.gov
Malate also influences renal tubular function, promoting natriuresis. nih.gov An increase in urine volume and urinary sodium excretion was observed following malate administration. nih.gov This effect may involve the epithelial sodium channels (ENaC), as indicated by studies involving the ENaC inhibitor amiloride. nih.gov By enhancing sodium excretion, malate contributes to the regulation of fluid balance, which is intrinsically linked to blood pressure control. nih.govyoutube.com
| Parameter | Observation | Potential Mechanism | Reference |
|---|---|---|---|
| Mean Arterial Blood Pressure (MABP) | Significant peak reduction (e.g., from 124±6.5 to 105±3.1 mmHg at 0.1 μg/kg). | Direct vasodilation, independent of nitric oxide. | nih.gov |
| Cortical Blood Flow (CBF) | Decreased (e.g., from 231±18.5 to 205±10.9 PU at 0.1 μg/kg). | Likely secondary to the reduction in MABP. | nih.gov |
| Medullary Blood Flow (MBF) | Tended to increase. | Differential vascular effects within the kidney. | nih.gov |
| Glomerular Filtration Rate (GFR) | Decreased over time with infusion. | Consequence of altered renal hemodynamics. | nih.gov |
| Urinary Sodium Excretion (UNaV) | Increased. | Tubular action, potentially involving epithelial sodium channels (ENaC). | nih.gov |
Gastrointestinal System Research
The gastrointestinal system is another area where the effects of this compound have been investigated, particularly in relation to gastric acidity and its metabolism as a dietary component.
A study on the action of a this compound mixture on gastric acidity, both in vitro and in vivo, has shown its capacity to reduce the hydrogen-ion concentration of gastric contents. acpjournals.org In experiments with artificial stomach contents, the addition of the this compound mixture demonstrated a definite influence in lowering the hydrogen-ion concentration. acpjournals.org For instance, the addition of as little as 0.25 grams of the mixture to 25 cc of artificial gastric contents changed the pH from 1.38 to 2.92. acpjournals.org This indicates that the this compound mixture acts as a buffer to the hydrochloric acid present in the stomach. acpjournals.org
| This compound Mixture Added (grams) | Resulting pH |
|---|---|
| 0 | 1.38 |
| 0.25 | 2.92 |
This compound mixtures have been explored as dietary substitutes for sodium chloride. acpjournals.org When a specific mixture containing 85.5% disodium (B8443419) malate, 9% trisodium (B8492382) citrate, 5% triammonium (B15348185) citrate, and 0.5% manganese bromide was used as a condiment, the malic acid component was found to be completely metabolized. acpjournals.org This metabolism influenced the acid-base equilibrium of the urine, shifting it towards the alkaline side. acpjournals.org
Malate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for energy production in the body. myprotein.aepromegaconnections.com By participating in the TCA cycle, malate contributes to the generation of ATP, the primary energy currency of the cell. myprotein.ae Supplementation with malate has been suggested to enhance aerobic energy production. dntb.gov.ua This metabolic role underscores its potential as a dietary modifier that can influence energy metabolism.
Gut Microbiota Metabolic Interactions
The interplay between dietary components and the gut microbiota is a burgeoning field of research. Studies have begun to elucidate how caloric intake can affect the levels of certain metabolites, such as malate, within the gut, and the subsequent impact on the microbial ecosystem.
Caloric restriction (CR) has been shown to significantly alter the metabolic landscape of the gut microbiota, leading to an increase in the levels of malate and its related metabolites. biorxiv.org In a study conducted on rats over a period of 60 weeks, CR resulted in significantly different concentrations of 32 metabolites in the urine compared to a normal diet, with malate showing the most significant increase among the TCA intermediates. biorxiv.org This elevation in malate levels was also observed in the gut contents of the rats. biorxiv.org
The increased availability of malate in the gut under CR appears to influence the energy metabolism of the gut microbiota. biorxiv.org Research has indicated that CR leads to a partially elevated TCA cycle and a promoted glyoxylate cycle in the gut microbial genome, which can result in the production of large amounts of malate. biorxiv.org This, in turn, can impact malate-related metabolic pathways in the host. biorxiv.org
Bacterial Metabolism as a Source of Circulating Malate
The human gut microbiota possesses a vast metabolic repertoire that complements the host's digestive capabilities. nih.gov These microorganisms can produce a diverse array of metabolites from dietary components, which can then be absorbed into the systemic circulation, thereby influencing host physiology. nih.gov Among these microbially-derived compounds is malate, a dicarboxylic acid that plays a role in various cellular metabolic processes.
Certain species of gut bacteria are capable of synthesizing malate through various metabolic pathways. For instance, some bacteria can produce D-malate from maleate. nih.gov Microorganisms utilize several key metabolic routes to produce malic acid, including the reductive tricarboxylic acid (rTCA) pathway and the glyoxylate cycle. These pathways allow bacteria to convert simple carbon sources into malate and other essential molecules.
Once produced within the gut lumen, microbial metabolites like malate can cross the intestinal epithelial barrier to enter the host's circulatory system. researchgate.net This absorption allows bacterially-derived malate to become part of the circulating pool of metabolites, where it can then be distributed to various tissues and organs throughout the body, potentially influencing systemic metabolic processes. The presence of specific bacteria in the small intestine, a primary site for nutrient absorption, can be influenced by diet and in turn, affect the absorption of various compounds. infectioncontroltoday.comsciencedaily.com
Chemo-Protective Research in Oncology
This compound has been investigated for its potential role as a chemo-protective agent in the context of cancer chemotherapy. Specifically, research has focused on its ability to mitigate the toxic side effects of certain chemotherapeutic drugs on healthy tissues, which is a significant challenge in cancer treatment.
Mitigation of Nephrotoxicity and Hepatotoxicity Induced by Chemotherapeutic Agents (e.g., Cisplatin)
Clinical application of the potent chemotherapeutic agent cisplatin (B142131) is often limited by its significant side effects, most notably nephrotoxicity (kidney damage) and hepatotoxicity (liver damage). mdpi.comnih.gov Research has demonstrated that this compound can exert a protective effect against cisplatin-induced toxicity in both the kidneys and the liver.
Studies in animal models have shown that the co-administration of this compound with cisplatin can significantly reduce the severity of kidney and liver damage. nih.gov The protective effect is most pronounced when this compound is given concurrently with or shortly before the cisplatin administration. nih.gov This suggests that the presence of this compound at the time of cisplatin circulation is crucial for its protective action.
Mechanisms of Reducing Chemotherapy-Associated Organ Damage
The primary mechanism by which this compound is thought to reduce cisplatin-induced organ damage involves a direct chemical interaction. In the body, this compound can react with cisplatin to form a different compound, diamminoplatinum(II) malate (DPM). nih.gov This newly formed complex, DPM, exhibits a lower level of toxicity to the kidneys compared to cisplatin, while importantly retaining a similar antitumor effect. nih.gov
Further research into the mechanism has revealed the following key findings:
Reduced Platinum Accumulation: The formation of DPM leads to a significant decrease in the accumulation of platinum in the kidneys. Studies have shown that when this compound is administered with cisplatin, the amount of platinum that builds up in the kidney tissue is reduced by approximately 55%. nih.gov In contrast, the accumulation of platinum in tumor tissue remains largely unchanged, which is critical for maintaining the efficacy of the chemotherapy. nih.gov
Alteration of Platinum Elimination: The conversion of about 40% of the administered cisplatin into DPM in the blood alters the drug's elimination kinetics. The time it takes for platinum to be cleared from the bloodstream is prolonged, falling into an intermediate range between the clearance times of cisplatin and DPM alone. nih.gov
Tissue Distribution: Experiments using radiolabeled malic acid have shown that this compound is distributed at high concentrations in the liver and kidneys, the primary sites of cisplatin-induced toxicity. Conversely, its concentration in tumor tissue is low. nih.gov This differential distribution pattern favors the protective effect in healthy organs without compromising the anti-cancer action at the tumor site.
In addition to the formation of the less toxic DPM complex, the mechanism of cisplatin-induced toxicity is also known to involve the induction of oxidative stress. mdpi.comnih.gov Cisplatin can lead to an increase in reactive oxygen species (ROS) and a depletion of endogenous antioxidants, such as glutathione (B108866). mdpi.comnih.gov This oxidative damage contributes to cellular injury and inflammation in the kidneys and liver. mdpi.com While direct evidence for this compound's antioxidant activity in this specific context is still emerging, its role as a metabolic intermediate suggests it could help to alleviate the cellular stress caused by chemotherapy. By mitigating the initial damage through the formation of DPM, this compound likely reduces the subsequent inflammatory response, characterized by the release of pro-inflammatory cytokines, which further contributes to tissue damage.
Below is a table summarizing the findings from a key study on the protective effects of this compound against cisplatin-induced toxicity.
| Parameter | Cisplatin Alone | Cisplatin + this compound | Observation |
| Platinum Accumulation in Kidney | High | Decreased by ~55% | This compound reduces the amount of toxic platinum in the kidneys. nih.gov |
| Platinum Accumulation in Tumor | Unchanged | Unchanged | The anti-tumor efficacy of cisplatin is not compromised. nih.gov |
| Conversion to DPM in Blood | N/A | ~40% of Cisplatin | A significant portion of the toxic drug is converted to a less harmful form. nih.gov |
| Nephrotoxicity | High | Significantly Reduced | This compound protects the kidneys from damage. nih.gov |
| Antitumor Effect | Effective | Similarly Effective | The cancer-fighting ability of the treatment is maintained. nih.gov |
Advanced Research Methodologies and Experimental Approaches
In Vivo Animal Models
Investigating the physiological and biochemical effects of sodium malate (B86768) necessitates the use of controlled in vivo animal models. These models allow for the study of complex biological systems under various conditions, providing insights into malate's potential therapeutic and metabolic roles.
Rodent models are extensively utilized to assess the protective effects of compounds against kidney (nephroprotection) and liver (hepatoprotection) damage. Studies involving sodium malate have demonstrated its potential in mitigating chemically induced or experimentally induced organ injuries.
Protection Against Hemorrhagic Shock-Induced Kidney Injury: Research in Wistar rats subjected to severe hemorrhagic shock (HS) revealed that reperfusion with a malate-containing solution significantly protected the kidneys. Malate administration led to increased diuresis and enhanced excretion of creatinine (B1669602) and urea (B33335). Histopathological analysis showed reduced renal hemorrhages, particularly in the proximal convoluted tubule, and preservation of the endothelial glycocalyx in the proximal tubule. Notably, malate induced glucosuria without significant renal dysfunction or hyperglycemia, suggesting a specific tubular effect nih.gov.
Mitigation of Cisplatin-Induced Toxicity: In mouse models, this compound has been shown to significantly reduce the nephrotoxicity and hepatotoxicity associated with cisplatin (B142131) (CDDP), a common chemotherapeutic agent. Studies indicated that equimolar or higher doses of this compound administered alongside cisplatin effectively normalized key biochemical markers such as blood urea nitrogen (BUN) and serum creatinine levels. Crucially, these protective effects were achieved without compromising the antitumor efficacy of cisplatin, and renal platinum accumulation was reduced by approximately 55% ijpbr.inhilarispublisher.com.
Obstructive Nephropathy: In a rat model of unilateral ureter obstruction (UUO)-induced nephropathy, malate treatment (600 mg/kg, p.o.) for 10 days demonstrated renoprotective effects. Malate reduced the expression of kidney injury molecule-1 (KIM-1) in both the renal cortex and medulla. Furthermore, it selectively increased nitric oxide (NO) production in the renal medulla and enhanced the activity of superoxide (B77818) dismutase and catalase enzymes within the kidney researchgate.net.
In ruminant nutrition, malate and its salts, including this compound, are studied for their ability to modulate ruminal fermentation, improve nutrient utilization, and enhance animal performance.
Stimulation of Key Ruminal Bacteria: Malate is known to stimulate the growth of Selenomonas ruminantium, a predominant ruminal bacterium crucial for converting lactate (B86563) into propionate (B1217596), thereby helping to buffer ruminal pH and reduce the risk of acidosis animbiosci.orgdellait.comedpsciences.org.
Impact on Animal Performance: In feeding trials, DL-malate supplementation in steers resulted in a linear increase in average daily gain (ADG) and tended to improve gain efficiency (gain:feed) nih.gov. Sodium DL-malate supplementation in dairy steers also led to higher molar proportions of propionate and increased ruminal pH animbiosci.org. While in vitro studies consistently show benefits, in vivo studies on dairy cow performance have yielded more variable results, with some indicating increased milk yield and body weight gain, but others reporting no significant effects on milk production or composition dellait.comedpsciences.org.
Understanding the role of malate in blood pressure regulation and kidney function often involves studies using genetically predisposed animal models of hypertension.
Blood Pressure and Renal Hemodynamic Effects: Research in salt-sensitive (SS) rats, a genetic model of hypertension, has indicated that malate can attenuate hypertension. Malate administration reduced mean arterial blood pressure (MABP) and cortical blood flow (CBF), while tending to increase medullary blood flow (MBF). It also caused a significant decrease in glomerular filtration rate (GFR) and increased urine volume (UV) and urinary sodium excretion (UNaV), suggesting vasodilatory and natriuretic effects mediated through mechanisms potentially involving epithelial sodium channels (ENaC) nih.govnih.gov. Malate's antihypertensive effect in SS rats has been linked to a pathway involving nitric oxide (NO) production thno.org.
Omics Technologies in Malate Research
Omics technologies, such as metabolomics and transcriptomics, provide high-throughput data to unravel complex biological processes related to malate metabolism and its systemic effects.
Metabolomics allows for the comprehensive analysis of small molecules within biological samples, offering insights into metabolic states and pathways affected by or involving malate.
Biomarkers for Frailty: Metabolomic profiling studies have identified intermediates of the Krebs cycle, including malate, fumarate (B1241708), and cis-aconitate, as potential biomarkers for frailty in older adults. These findings suggest a link between carbohydrate metabolism and the physiological decline associated with aging frontiersin.orgresearchgate.net.
Metabolic Pathways in Disease: In studies of cholangiocarcinoma (CCA), the malate-aspartate shuttle pathway, which involves malate, was found to be significantly enriched in certain CCA subtypes, particularly those with liver dysfunction. This suggests a role for malate-associated metabolic pathways in cancer progression nih.gov.
Energy Metabolism and Exercise: In mouse models overexpressing PGC-1α, a key regulator of energy metabolism, metabolomic analysis revealed activation of the malate-aspartate shuttle. This pathway is known to be active during exercise, linking malate metabolism to cellular energy regulation plos.org.
General Metabolic Alterations: Malate has been identified as a significantly altered metabolite in various metabolic profiling studies, highlighting its involvement in diverse physiological states metabolomicsworkbench.org.
Transcriptomics enables the study of gene expression patterns in response to various stimuli, including compounds like this compound. This approach can reveal how malate influences the production of enzymes and transporters critical for its own metabolism or for downstream cellular functions.
Regulation of Renal Injury Markers: In a rat model of obstructive nephropathy, malate treatment led to an increase in Nrf2 expression in the renal cortex and medulla. Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress and inflammation, and its upregulation by malate suggests an adaptive response mechanism in the kidney. While not directly analyzing malate metabolism enzymes, this finding demonstrates malate's influence on gene expression related to cellular protection pathways researchgate.net.
Current Gaps in Knowledge and Future Research Directions
Elucidation of Detailed Molecular Mechanisms Underlying Biological Effects
While malate (B86768) is recognized as a key intermediate in the Krebs cycle and plays roles in cellular redox balance and gluconeogenesis, the precise molecular mechanisms dictating its diverse biological effects are not fully elucidated. Research is needed to detail how sodium malate influences cellular signaling pathways, enzyme activities, and gene expression. For instance, understanding how malate acts as a signaling molecule or how its concentration gradients impact specific cellular processes requires deeper investigation. The exact molecular targets and downstream effectors of this compound in various physiological contexts remain an area ripe for exploration. frontiersin.orgnih.govresearchgate.netmdpi.com
Resolution of Contradictory Findings in Metabolic Pathways and Physiological Outcomes
Existing literature presents some contradictory findings regarding malate's role in specific metabolic pathways and resulting physiological outcomes. For example, discrepancies have been noted in studies concerning aerobic malate production in E. coli, with differing yields reported and unclear reasons for these variations, potentially indicating an incomplete understanding of metabolic regulation at key nodes. Similarly, studies on heart failure have presented opposing results regarding fatty acid uptake and oxidation, which can be influenced by malate metabolism. Resolving these contradictions requires carefully designed experiments that account for variations in experimental approaches, cellular contexts, and physiological conditions. frontiersin.orgnih.govoup.com
Exploration of Novel Biochemical Pathways Involving this compound
Beyond its well-established roles in the Tricarboxylic Acid (TCA) cycle, there is a growing interest in exploring novel biochemical pathways where malate might participate. Research into synthetic biology has demonstrated the creation of new-to-nature carbon fixation pathways that utilize malate as an intermediate. Furthermore, malate's involvement in non-canonical roles within various metabolic processes, such as its potential signaling functions or its integration into complex metabolic networks, warrants further exploration. researchgate.netacs.orgkaust.edu.sanih.gov
Integrated Multi-Omics and Multi-System Studies for Holistic Understanding
Current understanding of malate's biological roles often relies on single-omic approaches. To achieve a holistic understanding, integrated multi-omics studies (combining genomics, transcriptomics, proteomics, and metabolomics) are essential. Such approaches can reveal complex regulatory networks and interactions that are missed by individual omics analyses. For instance, integrating metabolomics with other omics platforms is crucial for understanding disease phenotypes like prostate cancer. Furthermore, multi-system studies that examine malate's impact across different organs and physiological systems are needed to provide a comprehensive picture of its systemic effects. mdpi.commdpi.comscience.govresearchgate.netnih.gov
Development of Advanced Bioanalytical Tools for In Situ Malate Quantification
Accurate and real-time quantification of malate within living cells and tissues (in situ) is critical for understanding its dynamic metabolic roles. Current analytical methods may have limitations in terms of sensitivity, specificity, or the ability to perform measurements in real-time within complex biological environments. The development of advanced bioanalytical tools, such as novel biosensors or improved mass spectrometry techniques, is necessary to overcome these challenges and enable precise in situ malate quantification. researchgate.netresearchgate.net
Targeted Genetic Manipulation for Specific Metabolic and Physiological Modifications
Targeted genetic manipulation offers a powerful approach to dissect the specific roles of malate in metabolic and physiological processes. Techniques like CRISPR/Cas9 can be employed to modify genes involved in malate synthesis, transport, or metabolism. For example, research has begun to characterize the genetics of malate accumulation in tomato, identifying specific transporters like Sl-ALMT9. Further application of genetic engineering can help in understanding malate's contribution to traits such as stress tolerance, fruit ripening, or specific metabolic disorders, and potentially lead to the development of strains or organisms with modified metabolic profiles. nih.govresearchgate.netmdpi.com
Compound List:
this compound
Malate
Acetyl-CoA
Oxaloacetate
Isocitrate
α-ketoglutarate
NADPH
NADH
PEP (Phosphoenolpyruvate)
GABA (Gamma-aminobutyric acid)
Aspartate
Glucose
Fructose
Sucrose
Xylose
Glycogen
RNA
Lipids
Fatty acids
Cholesterol
Amino acids
Glucosinolates
Isothiocyanates
Sulforaphane
Astaxanthin
ROS (Reactive Oxygen Species)
H₂O₂ (Hydrogen Peroxide)
O₂•− (Superoxide radical)
•OH (Hydroxyl radical)
Heme
NAD⁺
NADP⁺
FADH₂
ATP
ADP
CO₂ (Carbon Dioxide)
HCO₃⁻ (Bicarbonate)
Sunitinib Malate
Q & A
Basic Research Questions
Q. What standardized methodologies exist for assessing sodium malate purity in biochemical studies, and how can researchers mitigate interference from raw materials?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm to separate and quantify this compound. Calibrate against certified reference materials. To address impurities like unreacted malic acid or sodium hydroxide, perform spiking experiments with known contaminants and validate recovery rates ≥95% . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended, with sample preparation involving acid digestion under controlled temperatures.
Q. How can researchers design observational studies to evaluate this compound's role in cellular pH regulation without confounding variables?
- Methodological Answer : Use a double-blind, randomized design with cell cultures divided into control (no this compound) and experimental groups. Monitor intracellular pH via fluorescent probes (e.g., BCECF-AM) and correlate with this compound concentrations. Control for variables like extracellular bicarbonate levels and temperature. Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) to assess universality. Include buffer systems (e.g., HEPES) to isolate this compound-specific effects .
Q. What criteria should guide literature reviews on this compound's metabolic interactions, particularly in lipid synthesis pathways?
- Methodological Answer : Apply PRISMA guidelines for systematic reviews. Search PubMed, Scopus, and Web of Science using MeSH terms: "this compound," "TCA cycle," "lipid biosynthesis," and "NADPH." Filter studies by experimental design (in vitro/in vivo), sample size (>3 biological replicates), and statistical rigor (p<0.05 with Bonferroni correction). Critically evaluate studies that conflate malate salts with free malic acid, and prioritize those using isotopic tracing (e.g., 13C-malate) to map carbon flux .
Advanced Research Questions
Q. How can contradictory findings on this compound's role in ATP synthesis during malolactic fermentation be resolved?
- Methodological Answer : Replicate key experiments from Poolman et al. (1991) using Lactococcus lactis mutants deficient in malolactic enzyme. Measure ATP levels via luciferase assays under varying conditions: (1) with/without ionophores (nigericin) to disrupt proton gradients, and (2) using 31P-NMR to track real-time ATP dynamics. Compare results with computational models of electrogenic malate/lactate antiport to identify discrepancies in proton motive force assumptions .
Q. What experimental strategies optimize this compound's use as a tracer in 13C metabolic flux analysis (MFA) for lipid accumulation studies?
- Methodological Answer : Employ parallel labeling with 1-13C1 and U-13C2 this compound in Yarrowia lipolytica cultures under nitrogen-limited conditions. Extract lipids via Folch partitioning and analyze via GC-MS. Construct metabolic models integrating mass isotopomer distributions (MID) of acetyl-CoA and NADPH. Validate flux estimates by knocking out pyruvate kinase and comparing predicted vs. observed lipid yields .
Q. How should researchers address gaps in safety data for this compound in non-cosmetic applications (e.g., food additives or drug formulations)?
- Methodological Answer : Conduct subchronic toxicity studies in rodent models (OECD 408 protocol) with doses reflecting 10x human exposure. Assess renal and hepatic function via serum biomarkers (ALT, creatinine) and histopathology. For genotoxicity, perform Ames tests with Salmonella strains TA98 and TA100, including metabolic activation. Cross-reference results with Cosmetic Ingredient Review (CIR) data but note limitations in extrapolating dermal safety to oral routes .
Q. What statistical approaches are recommended for reconciling variability in this compound's buffering capacity across experimental setups?
- Methodological Answer : Apply multivariate ANOVA to datasets from studies using different buffer systems (phosphate vs. Tris). Include covariates: temperature, ionic strength, and malate concentration. Use Bland-Altman plots to assess agreement between potentiometric and NMR-based pH measurements. Publish raw data in supplementary materials with error margins to enable meta-analysis .
Methodological Frameworks
Q. How to integrate this compound studies into broader research on cellular redox balance?
- Methodological Answer : Couple malate dehydrogenase (MDH) activity assays with NAD+/NADH quantification via enzymatic cycling. In mitochondrial extracts, inhibit complex I (rotenone) to isolate MDH-specific contributions. For in vivo correlation, use CRISPR-edited cell lines with MDH knockdown and measure reactive oxygen species (ROS) via DCFH-DA fluorescence .
Q. What protocols ensure reproducibility in this compound-dependent enzyme kinetics experiments?
- Methodological Answer : Pre-treat enzymes (e.g., fumarase) with 2 mM dithiothreitol to maintain sulfhydryl groups. Standardize malate concentrations using gravimetric preparation and verify via enzymatic assays (malate dehydrogenase coupled to NADH oxidation). Report kinetic parameters (Km, Vmax) with 95% confidence intervals and share code for nonlinear regression fitting (e.g., GraphPad Prism scripts) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
